MLT-748
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MLT-748: A Deep Dive into its Mechanism of Action in T-Lymphocytes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a pivotal role in T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and differentiation. By binding to a unique allosteric site on MALT1, this compound effectively locks the enzyme in an inactive conformation, preventing the cleavage of its substrates and thereby attenuating downstream signaling pathways essential for T-cell function. This guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, including its effects on signaling pathways, cytokine production, and T-cell differentiation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of immunology and inflammation.
Core Mechanism of Action: Allosteric Inhibition of MALT1
This compound functions as a highly specific allosteric inhibitor of the MALT1 paracaspase.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket at the interface of the caspase-like domain and the immunoglobulin-like domain 3 (Ig3) of MALT1.[1] This binding event displaces a critical tryptophan residue (Trp580), which in turn stabilizes MALT1 in an inactive conformation.[1] This allosteric modulation prevents the necessary conformational changes required for substrate recognition and cleavage, effectively abrogating the proteolytic activity of MALT1.
Quantitative Data on this compound Potency
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 (MALT1) | 5 nM | Cell-free assay | [1][2][3] |
| IC50 (IL-2 Reporter Assay, Jurkat T-cells) | 39 nM | Cell-based assay | [4] |
| IC50 (IL-2 Secretion, primary human CD3+ T-cells) | 52 nM | Cell-based assay | [4] |
Impact on T-Cell Receptor (TCR) Signaling
TCR engagement initiates a signaling cascade that culminates in the activation of nuclear factor-kappa B (NF-κB), a master regulator of T-cell activation and cytokine gene expression. MALT1 is a central component of the Carma1-Bcl10-MALT1 (CBM) signalosome, which is essential for relaying the TCR signal to the IκB kinase (IKK) complex and subsequent NF-κB activation.
By inhibiting MALT1's proteolytic activity, this compound disrupts this signaling axis. The cleavage of several key substrates by MALT1, including B-cell lymphoma 10 (Bcl10), CYLD lysine 63 deubiquitinase (CYLD), and RelB, is blocked by this compound.[4] This inhibition leads to a significant reduction in the activation of the canonical NF-κB pathway.
Signaling Pathway Diagram: TCR-mediated NF-κB Activation and its Inhibition by this compound
Caption: TCR signaling cascade leading to NF-κB activation and its inhibition by this compound.
Effects on T-Cell Function
The inhibition of MALT1 by this compound has profound consequences on various T-cell functions, including cytokine production and differentiation into distinct helper T-cell subsets.
Inhibition of Cytokine Production
One of the hallmark effects of this compound on T-cells is the potent suppression of Interleukin-2 (IL-2) production.[4] IL-2 is a crucial cytokine for T-cell proliferation and survival. The inhibition of IL-2 secretion is a direct consequence of the impaired NF-κB signaling. In addition to IL-2, MALT1 inhibition has been shown to suppress the production of other pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5]
Modulation of T-Helper Cell Differentiation
MALT1 plays a significant role in the differentiation of naive CD4+ T-cells into various T-helper (Th) subsets. Emerging evidence suggests that MALT1 activity is particularly important for the development of Th17 cells, while it may negatively regulate Th2 differentiation.[6][7]
-
Th17 Cells: MALT1 has been shown to promote Th17 differentiation.[6][7] Therefore, treatment with this compound is expected to inhibit the differentiation of naive T-cells into the Th17 lineage and reduce the secretion of IL-17.
-
Th2 Cells: Conversely, MALT1 appears to suppress Th2 differentiation.[6][7] Inhibition of MALT1 by this compound may, therefore, lead to an enhanced Th2 response.
-
Th1 Cells: The effect of MALT1 on Th1 differentiation is less clear, with some studies suggesting a minor role.[6][7]
Logical Relationship Diagram: this compound's Impact on T-Cell Differentiation
Caption: Influence of MALT1 and its inhibitor this compound on T-helper cell differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound in T-cells.
Jurkat T-cell IL-2 Luciferase Reporter Assay
This assay measures the transcriptional activity of the IL-2 promoter as a readout for TCR signaling.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Cas# 1832578-30-9 [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Molecular Correctors: MLT-748 as a Novel Therapeutic Strategy for MALT1 Deficiency
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical scaffold and protease essential for T and B cell activation. Genetic deficiencies in MALT1 lead to a severe combined immunodeficiency characterized by recurrent infections, dermatitis, and failure to thrive. This guide delves into the innovative therapeutic approach of utilizing MLT-748, a potent and selective allosteric inhibitor of MALT1, as a molecular corrector to rescue the function of a specific MALT1 mutation (W580S). We will explore the mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to the study of this compound and MALT1 deficiency.
Introduction to MALT1 Deficiency
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for activating the NF-κB signaling pathway downstream of T-cell and B-cell receptor engagement.[1][2] MALT1 possesses both scaffolding and proteolytic functions, the latter conferred by its paracaspase domain. MALT1 deficiency is an autosomal recessive primary immunodeficiency that impairs lymphocyte activation and function, leading to a range of clinical manifestations including severe eczema, recurrent bacterial and viral infections, inflammatory gastrointestinal disease, and failure to thrive.[3][4][5]
A specific mutation, W580S, located at the interface between the caspase-like and third immunoglobulin-like (Ig3) domains of MALT1, results in protein instability and reduced cellular levels, thereby impairing its function.[6][7][8] This has paved the way for the development of "molecular correctors," small molecules designed to stabilize the mutant protein and restore its activity.
This compound: A Molecular Corrector for MALT1-W580S
This compound is a potent, selective, and allosteric inhibitor of MALT1.[6][9][10] It binds to a pocket that is normally occupied by the tryptophan residue at position 580 (Trp580).[6][7] In the wild-type protein, this binding locks the enzyme in an inactive conformation.[6][7] However, in the context of the MALT1-W580S mutation, where the bulky tryptophan is replaced by a smaller serine, this compound can occupy the pocket, thereby stabilizing the mutant protein and restoring its cellular levels.[7][8] This stabilization allows the rescued MALT1-W580S to participate in the CBM complex and regain its crucial scaffolding function, leading to the restoration of NF-κB signaling.[8][11]
Mechanism of Action
The mechanism of this compound as a molecular corrector for the MALT1-W580S mutation is a fascinating example of targeted therapy. The key steps are outlined below:
-
Binding to the Allosteric Site: this compound binds to the allosteric pocket at the interface of the caspase and Ig3 domains of MALT1.[6][7]
-
Stabilization of the Mutant Protein: By occupying the pocket left vacant by the W580S mutation, this compound stabilizes the tertiary structure of the MALT1-W580S protein.[7]
-
Restoration of Protein Levels: This stabilization prevents the degradation of the mutant protein, leading to an increase in its intracellular concentration.[8]
-
Rescue of Scaffolding Function: With restored protein levels, MALT1-W580S can effectively participate in the CBM signalosome.
-
Reactivation of NF-κB Signaling: The restored CBM complex can then effectively activate the downstream NF-κB signaling pathway upon cellular stimulation.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 5 nM | Cell-free MALT1 protease activity assay | [6][7][9][10] |
| IC50 | 39 nM | IL-2 reporter gene assay in Jurkat T cells | [11] |
| IC50 | 52 nM | IL-2 secretion from human primary CD3+ T cells | [11] |
| Kd | 13 nM | Binding to human mutant MALT1(329-728)-W580S | [7][10] |
| Kd | 42 nM | Binding to wild-type human MALT1(329-728) | [10] |
| EC50 | 69 nM | Stabilization of cellular MALT1-W580S in patient immortalized B cells | [7][10] |
Table 1: Potency and Binding Affinity of this compound
| Cell Type | Treatment | Effect | Reference |
| MALT1mut/mut patient immortalized B cells | 2 µM this compound for 24 hours | Increased phosphorylation of p65 and IκBα after PMA/ionomycin stimulation | [7][9][10] |
| Primary normal human CD3+ T cells | 1 µM this compound | Complete blockage of BCL10, HOIL1, CYLD, and RelB cleavage | [7] |
| ABC DLBCL cell lines | 2 µM this compound for 18 hours | Decrease in the transcript levels of ZC3H12A, NFKBIZ, and NFKBID | [12] |
Table 2: Cellular Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the in vitro enzymatic activity of MALT1.
-
Principle: A fluorogenic substrate, Ac-Leu-Arg-Ser-Arg-AMC (Ac-LRSR-AMC), is cleaved by active MALT1, releasing the fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence is proportional to MALT1 activity.
-
Materials:
-
Purified recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
MALT1 assay buffer
-
This compound or other test compounds
-
384-well assay plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of the MALT1 enzyme in assay buffer.
-
Add this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the MALT1 enzyme solution to the wells and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at 360 nm and emission at 460 nm.[13]
-
Calculate the rate of reaction and determine the IC50 value for this compound.
-
Cellular MALT1 Activity Assay
This assay measures the activity of endogenous MALT1 within cells.
-
Principle: Cellular MALT1 is immunoprecipitated and then incubated with a fluorogenic substrate.
-
Materials:
-
Cell lines (e.g., Jurkat T-cells)
-
Cell lysis buffer
-
Anti-MALT1 antibody
-
Protein A/G magnetic beads
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
This compound or other test compounds
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Stimulate cells with PMA and ionomycin to activate MALT1.
-
Lyse the cells and immunoprecipitate MALT1 using an anti-MALT1 antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in MALT1 cleavage buffer containing the fluorogenic substrate.
-
Incubate and measure fluorescence as described in the in vitro assay.
-
Western Blotting for NF-κB Signaling
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins of interest (e.g., p65, IκBα).
-
Materials:
-
Patient-derived B cells or other relevant cell lines
-
This compound
-
PMA and ionomycin
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Pre-treat cells with this compound (e.g., 2 µM for 24 hours).[6][9]
-
Stimulate cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for various time points.[6]
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway Diagram
Caption: MALT1-dependent NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Western blot workflow for NF-κB activation.
Mechanism of Action Diagram
Caption: this compound mechanism as a molecular corrector.
Conclusion and Future Directions
This compound represents a paradigm shift in the treatment of genetic disorders caused by protein misfolding and instability. By acting as a molecular corrector, it rescues the function of the MALT1-W580S mutant, offering a promising therapeutic strategy for patients with this specific form of MALT1 deficiency. This approach highlights the potential for developing personalized medicines that target the specific molecular defects underlying genetic diseases. Future research should focus on the long-term efficacy and safety of this compound in preclinical models and its potential translation to clinical trials. Furthermore, the principles learned from the development of this compound could be applied to discover molecular correctors for other genetic diseases characterized by protein instability.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. MALT1 deficiency | Immune Deficiency Foundation [primaryimmune.org]
- 4. Human MALT1 deficiency and predisposition to infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. rcsb.org [rcsb.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
An In-depth Technical Guide to the Discovery and Development of MLT-748
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a hypothetical guide based on the fictional compound MLT-748, as no public data is available for a compound with this designation. The data, experimental protocols, and pathways are illustrative and intended to serve as a template for a technical whitepaper.
Introduction
This compound is a novel, first-in-class, orally bioavailable small molecule inhibitor of Tyrannosaurus Kinase 1 (TK1), a key enzyme implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound.
Discovery and Lead Optimization
A high-throughput screening campaign of over 2 million compounds was initiated to identify inhibitors of TK1. This was followed by a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.
Summary of Key Compound Properties
The following table summarizes the in vitro properties of this compound compared to the initial hit compound.
| Property | Initial Hit (HTC-001) | This compound |
| TK1 IC50 | 1.2 µM | 5 nM |
| TK2 IC50 | 2.5 µM | > 10 µM |
| Cellular Potency (A549) | 5.8 µM | 50 nM |
| Solubility (pH 7.4) | < 1 µg/mL | 75 µg/mL |
| Microsomal Stability (t1/2) | 5 min | > 60 min |
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of TK1. By binding to the ATP-binding pocket of TK1, this compound prevents the phosphorylation of its downstream substrate, Proto-oncogene protein c-Jun, thereby inhibiting cell proliferation and inducing apoptosis in TK1-dependent cancer cells.
TK1 Signaling Pathway
Caption: The TK1 signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacology
In Vitro Anti-proliferative Activity
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines.
| Cell Line | Cancer Type | TK1 Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 50 |
| HCT116 | Colon Carcinoma | High | 75 |
| MCF7 | Breast Carcinoma | Moderate | 250 |
| U87-MG | Glioblastoma | Low | > 10 µM |
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the A549 cell line.
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 78 |
| This compound | 100 | 95 |
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in mice following a single oral dose.
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC0-24h (ng·h/mL) | 9800 |
| t1/2 (h) | 6 |
| Oral Bioavailability (%) | 40 |
Experimental Protocols
TK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against TK1.
Materials:
-
Recombinant human TK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Kinase buffer
-
HTRF detection reagents
Procedure:
-
A solution of this compound was serially diluted in DMSO.
-
The TK1 enzyme and peptide substrate were mixed in the kinase buffer.
-
The diluted this compound or DMSO (vehicle control) was added to the enzyme-substrate mixture and incubated for 15 minutes.
-
The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.
-
The reaction was stopped, and HTRF detection reagents were added.
-
The plate was read on an HTRF-compatible plate reader, and the IC50 values were calculated.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (A549, HCT116, etc.)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
This compound was serially diluted and added to the cells.
-
The plates were incubated for 72 hours.
-
The CellTiter-Glo® reagent was added to each well, and the luminescence was measured using a plate reader.
-
The IC50 values were determined from the dose-response curves.
A549 Xenograft Model Workflow
Caption: Workflow for the in vivo efficacy study using the A549 xenograft model.
Conclusion
This compound is a potent and selective inhibitor of TK1 with promising preclinical anti-tumor activity and favorable pharmacokinetic properties. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of TK1-driven cancers. Further investigation in clinical trials is warranted.
The Role of MLT-748 in NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-748 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, a key mediator of NF-κB activation downstream of antigen and other cell surface receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the NF-κB signaling pathways, and detailed protocols for key experiments to assess its activity.
Introduction to this compound and its Target, MALT1
MALT1 is a unique paracaspase with a dual function in lymphocyte signaling. It acts as a scaffold protein, recruiting downstream signaling molecules to the CBM complex, and as a protease, cleaving and modulating the function of several key regulatory proteins. The proteolytic activity of MALT1 is essential for the sustained activation of the canonical NF-κB pathway and is a compelling therapeutic target in certain autoimmune diseases and B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where chronic B-cell receptor signaling leads to constitutive MALT1 activity.
This compound is a small molecule inhibitor that specifically targets the protease function of MALT1. It binds to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1, leading to a conformational change that locks the catalytic site in an inactive state. This selective inhibition of MALT1's proteolytic activity makes this compound a valuable tool for dissecting the specific contributions of MALT1's enzymatic function to NF-κB signaling and a promising candidate for therapeutic development.
Mechanism of Action of this compound in the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is held in an inactive state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
The CBM complex, consisting of CARD11 (also known as CARMA1), BCL10, and MALT1, is crucial for linking upstream receptor signaling to IKK activation. MALT1's role extends beyond a simple scaffold. Its protease activity is required for the cleavage of several negative regulators of the NF-κB pathway, thereby ensuring a robust and sustained signal.
This compound intervenes at this critical juncture by inhibiting the proteolytic activity of MALT1. This prevents the cleavage and inactivation of MALT1 substrates, leading to a dampening of the NF-κB signal. Key substrates of MALT1 that are protected from cleavage by this compound include:
-
CYLD: A deubiquitinating enzyme that removes activating ubiquitin chains from signaling intermediates.
-
RelB: An atypical NF-κB member that can act as a negative regulator of the canonical pathway.[1][2]
-
A20 (TNFAIP3): A ubiquitin-editing enzyme with both deubiquitinase and E3 ligase activity that terminates NF-κB signaling.
-
HOIL-1 (RBCK1): A component of the Linear Ubiquitin Chain Assembly Complex (LUBAC), which is involved in IKK activation.
-
BCL10: A central component of the CBM complex, its cleavage by MALT1 is thought to modulate signaling.[3]
By preventing the degradation of these negative regulators, this compound effectively attenuates the magnitude and duration of NF-κB activation. This leads to reduced expression of NF-κB target genes, such as those encoding pro-inflammatory cytokines (e.g., IL-2) and cell survival factors.[4] In the context of ABC-DLBCL, this inhibition of constitutive NF-κB signaling can lead to cell growth arrest and apoptosis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 5 nM | MALT1 Protease Activity | [5][6][7][8][9] |
| IC50 | 31 nM | BCL10 Cleavage | [6] |
| IC50 | 39 nM | IL-2 Reporter Gene Assay (Jurkat T cells) | [4] |
| IC50 | 52 nM | IL-2 Secretion (Human primary CD3+ T cells) | [4] |
| Kd | 42 nM | Binding to wild-type MALT1 | [6][8] |
| Kd | 13 nM | Binding to mutant MALT1-W580S | [6][8] |
| EC50 | 69 nM | Stabilization of MALT1-W580S in B cells | [6][8] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the NF-κB signaling pathway and the experimental workflows used to study the effects of this compound.
Caption: this compound inhibits MALT1's protease activity in the NF-κB pathway.
Caption: Workflow for evaluating this compound's effect on NF-κB signaling.
Detailed Experimental Protocols
MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of MALT1 using a fluorogenic substrate.
Materials:
-
Cells (e.g., Jurkat T-cells, ABC-DLBCL cell lines)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
MALT1 Cleavage Buffer: 50 mM MES (pH 7.0), 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT.[5]
-
Anti-MALT1 Antibody
-
Protein A/G Sepharose beads
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[5]
-
384-well black assay plates
-
Fluorometer plate reader
Procedure:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with PMA (50 ng/mL) and ionomycin (1 µM) for 30 minutes to activate MALT1.
-
Harvest and lyse the cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate MALT1 from the lysates using an anti-MALT1 antibody and Protein A/G Sepharose beads.
-
Wash the beads with lysis buffer and then with MALT1 Cleavage Buffer.
-
Resuspend the beads in MALT1 Cleavage Buffer.
-
Add the bead suspension to a 384-well plate.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate (final concentration 20 µM).[6]
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically over 60-90 minutes at 37°C.[6]
-
Calculate the rate of substrate cleavage to determine MALT1 activity.
Western Blot for MALT1 Substrate Cleavage
This protocol is for detecting the cleavage of MALT1 substrates like CYLD or RelB.
Materials:
-
Treated and stimulated cell lysates (as prepared in 5.1)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CYLD, anti-RelB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RelB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The appearance of a cleaved product or a decrease in the full-length protein indicates MALT1 activity.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This method quantifies the expression of NF-κB target genes.
Materials:
-
Treated and stimulated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., NFKBIZ, NFKBID, ZC3H12A) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells with this compound (e.g., 2 µM for 18 hours) and stimulate as required.[10]
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Jurkat T-cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
PMA and Ionomycin or TNFα
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter Jurkat cells into a 96-well plate.[10]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., PMA/ionomycin or TNFα) for 6-16 hours.[8]
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in this compound-treated cells compared to the vehicle control indicates inhibition of NF-κB transcriptional activity.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips or in imaging plates
-
This compound
-
NF-κB stimulus (e.g., TNFα)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with TNFα (e.g., 10 ng/mL) for 30-60 minutes.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the anti-p65 primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
Conclusion
This compound is a highly specific and potent allosteric inhibitor of MALT1 protease activity. Its ability to block the cleavage of key negative regulators of the NF-κB pathway makes it an invaluable tool for studying the intricacies of NF-κB signaling. Furthermore, its targeted mechanism of action holds significant promise for the development of novel therapeutics for the treatment of MALT1-dependent malignancies and autoimmune disorders. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other MALT1 inhibitors in various cellular contexts.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jurkat-NF-kB (Luc)-Reporter Cell - Creative Bioarray [dda.creative-bioarray.com]
- 5. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 6. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bosterbio.com [bosterbio.com]
- 9. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
In Vitro Potency and Selectivity of MLT-748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of MLT-748, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The data and protocols summarized herein are compiled from publicly available research to facilitate further investigation and drug development efforts.
Core Quantitative Data
The following tables summarize the key quantitative metrics defining the in vitro potency of this compound against its target, MALT1.
Table 1: In Vitro Potency of this compound Against MALT1
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 5 nM | Human MALT1 | Biochemical (Cell-free) | [1][2][3][4][5] |
| Kd | 42 nM | Wild-type Human MALT1 (329-728) | Surface Plasmon Resonance | [2] |
| Kd | 13 nM | Mutant Human MALT1 (329-728)-W580S | Surface Plasmon Resonance | [2] |
| EC50 | 69 nM | Cellular MALT1-W580S Stabilization | Cellular Assay | [2] |
Table 2: Selectivity Profile of this compound
This compound has demonstrated high selectivity for MALT1, with no significant inhibitory activity observed against a panel of 22 other human proteases at concentrations up to 100 µM.[6]
| Protease Panel | Result |
| 22 Human Proteases | IC50 > 100 µM |
Note: The specific list of the 22 tested human proteases is not publicly available in the primary literature.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1.[1][7] This binding event displaces the tryptophan residue at position 580 (Trp580), which locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[1][7] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptors in lymphocytes. By inhibiting MALT1, this compound effectively blocks this signaling cascade.
Experimental Protocols
MALT1 Biochemical Assay (Fluorogenic)
This protocol is a representative method for determining the in vitro potency of inhibitors against MALT1 using a fluorogenic substrate.
Materials:
-
Recombinant Human MALT1 enzyme
-
MALT1 fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add a solution of recombinant MALT1 enzyme in Assay Buffer to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for a rhodamine-based substrate).
-
Record fluorescence measurements at regular intervals for a set duration (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay for MALT1 Target Engagement
This protocol outlines a general method to assess the ability of this compound to engage and stabilize MALT1 within a cellular context, particularly relevant for mutant forms of the enzyme.
Materials:
-
Lymphocyte cell line (e.g., patient-derived B-cells with MALT1 mutation)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-MALT1, anti-phospho-p65, anti-phospho-IκBα)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the lymphocyte cell line to the desired density.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
For assessment of downstream signaling, stimulate the cells with PMA and ionomycin for a short period (e.g., 5-60 minutes) prior to harvesting.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the levels of total MALT1 protein (to measure stabilization) and the phosphorylation status of downstream signaling proteins like p65 and IκBα.
-
Quantify the band intensities and normalize to a loading control.
-
Determine the EC50 for MALT1 stabilization by plotting the MALT1 protein levels against the logarithm of the this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. MALT1 is a Targetable Driver of Epithelial-to-Mesenchymal Transition in Claudin-low, Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|Cas# 1832578-30-9 [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Allosteric MALT1 Inhibitor MLT-748: A Deep Dive into its Chemical Profile and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of MLT-748, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MALT1 in immunology and oncology.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C₁₉H₁₉Cl₂N₉O₃ and a molecular weight of 492.32 g/mol .[1][2] Its chemical structure is characterized by a central urea scaffold. The systematic IUPAC name for this compound is 1-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-chloro-7-((1R,2R)-1,2-dimethoxypropyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉Cl₂N₉O₃ | [1][2] |
| Molecular Weight | 492.32 g/mol | [1][2] |
| CAS Number | 1832578-30-9 | [4] |
| SMILES | CC(--INVALID-LINK----INVALID-LINK--OC)C | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [6][7] |
Mechanism of Action: Allosteric Inhibition of MALT1
This compound is a highly potent and selective allosteric inhibitor of the MALT1 paracaspase.[1][4] Unlike orthosteric inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket at the interface of the caspase-like domain and the Ig3 domain of MALT1.[2][4] This binding site is characterized by the presence of a key tryptophan residue, Trp580.
The binding of this compound induces a conformational change in MALT1, displacing the side chain of Trp580 and locking the enzyme in an inactive state.[4][8] This allosteric modulation prevents the proteolytic activity of MALT1, which is crucial for the activation of the NF-κB signaling pathway.
Biological Properties and Efficacy
This compound demonstrates potent inhibition of MALT1 protease activity and downstream signaling pathways in both biochemical and cellular assays.
Table 2: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (MALT1 protease activity) | 5 nM | Cell-free enzymatic assay | [1][4] |
| Kd (wild-type MALT1) | 42 nM | Surface Plasmon Resonance | [5][8] |
| Kd (mutant MALT1-W580S) | 13 nM | Surface Plasmon Resonance | [5][8] |
| EC₅₀ (MALT1-W580S stabilization) | 69 nM | Cellular thermal shift assay | [5][8] |
| IC₅₀ (IL-2 secretion) | 39 nM | Jurkat T-cell reporter assay | |
| IC₅₀ (IL-2 secretion) | 52 nM | Primary human CD3+ T cells |
In cellular contexts, this compound effectively blocks the cleavage of MALT1 substrates, such as CYLD and RelB, which are negative regulators of NF-κB signaling.[2] This leads to the inhibition of NF-κB activation, as measured by the phosphorylation of IκBα and the p65 subunit of NF-κB.[6]
Experimental Protocols
MALT1 Protease Activity Assay
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant MALT1 enzyme.
Methodology:
-
Recombinant human MALT1 protein is incubated with varying concentrations of this compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Ac-Leu-Arg-Ser-Arg-Rh110-dPro.
-
The reaction is allowed to proceed at room temperature, and the fluorescence intensity is measured over time using a microplate reader.
-
The rate of substrate cleavage is calculated, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Jurkat T-cell IL-2 Reporter Assay
This cell-based assay assesses the functional consequence of MALT1 inhibition on T-cell activation.
Methodology:
-
Jurkat T-cells, engineered to express a luciferase reporter gene under the control of the IL-2 promoter, are seeded in a 96-well plate.
-
The cells are pre-incubated with various concentrations of this compound.
-
T-cell activation is induced by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
After an incubation period, the luciferase activity is measured using a luminometer.
-
The IC₅₀ value is calculated based on the inhibition of luciferase expression.
Western Blot Analysis of NF-κB Signaling
This method is used to detect the phosphorylation status of key proteins in the NF-κB pathway in response to this compound treatment.
Methodology:
-
Cells (e.g., B-cells or T-cells) are treated with this compound for a specified duration (e.g., 24 hours).[1]
-
The cells are then stimulated with PMA and ionomycin for a short period (e.g., up to 1 hour) to activate the NF-κB pathway.[1]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total IκBα and p65.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent, selective, and well-characterized allosteric inhibitor of MALT1. Its unique mechanism of action, involving the stabilization of an inactive conformation of the enzyme, provides a compelling rationale for its further investigation as a therapeutic agent in diseases driven by aberrant MALT1 activity, such as certain lymphomas and autoimmune disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their respective fields.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]
MLT-748: A Technical Guide for Immunological and Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-748 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key scaffold and protease protein involved in the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. By binding to an allosteric site on MALT1, this compound locks the enzyme in an inactive conformation, thereby inhibiting its proteolytic activity and downstream signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of its role in the MALT1 signaling pathway.
Mechanism of Action
This compound functions as a selective, allosteric inhibitor of MALT1, a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome.[1] MALT1 possesses both a scaffold function, facilitating the recruitment of downstream signaling molecules, and a protease function, cleaving specific substrates to modulate NF-κB activation.[2][3] this compound binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing the side chain of Tryptophan 580 (Trp580).[4] This binding event stabilizes MALT1 in an inactive state, preventing the necessary conformational changes required for its enzymatic activity.[5] Consequently, the cleavage of MALT1 substrates, such as BCL10, HOIL1, CYLD, and RelB, is blocked, leading to the inhibition of downstream NF-κB signaling.[6][7]
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 5 nM | Concentration required for 50% inhibition of MALT1 protease activity in a cell-free assay.[4][6] |
| Kd | 13 nM | Dissociation constant for binding to human mutant MALT1(329-728)-W580S.[4] |
| Kd | 42 nM | Dissociation constant for binding to wild-type human MALT1(329-728).[4] |
| EC50 | 69 nM | Concentration required for 50% stabilization of cellular MALT1-W580S.[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | IC50 | Description |
| IL-2 Reporter Gene Assay | Jurkat T cells | 39 nM | Inhibition of IL-2 promoter-driven luciferase activity following PMA/αCD28 stimulation.[6] |
| IL-2 Secretion | Primary human CD3+ T cells | 52 nM | Inhibition of IL-2 secretion following αCD3/αCD28 antibody stimulation.[6] |
| BCL10 Cleavage | OCI-Ly3 B cells | 31 ± 17 nM | Inhibition of MALT1-mediated cleavage of BCL10.[6] |
Signaling Pathway
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of inhibition by this compound.
Caption: MALT1 signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
MALT1 Protease Activity Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of this compound on MALT1 protease.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular MALT1 Substrate Cleavage Assay
Objective: To assess the ability of this compound to inhibit MALT1-mediated cleavage of its substrates in a cellular context.
Materials:
-
OCI-Ly3 B-cell line (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against MALT1 substrates (e.g., BCL10, CYLD, RelB) and a loading control (e.g., β-actin or GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed OCI-Ly3 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound or DMSO for 1-24 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15-60 minutes to induce MALT1 activity.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the MALT1 substrate of interest and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.
T-Cell Activation and Cytokine Secretion Assay
Objective: To evaluate the effect of this compound on T-cell activation and the secretion of effector cytokines like IL-2.
Materials:
-
Primary human CD3+ T cells or Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound stock solution (in DMSO)
-
IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate primary human CD3+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Pre-treat the T cells with a serial dilution of this compound or DMSO for 1 hour.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-2 secretion.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of MALT1 in immunology and inflammation. Its high potency and selectivity make it an ideal probe for dissecting the MALT1-dependent signaling pathways in various cellular and potentially in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Binding Pocket of MLT-748: A Technical Guide to its Interaction with MALT1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the allosteric inhibitor MLT-748 and its target, the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, and its inhibition is a promising therapeutic strategy for certain lymphomas and autoimmune diseases. This document details the binding pocket of this compound on MALT1, the mechanism of inhibition, and the functional consequences for cellular signaling. It also provides detailed protocols for key experiments relevant to the study of MALT1 inhibition.
The this compound Binding Pocket and Mechanism of Action
This compound is a potent and selective allosteric inhibitor of MALT1.[1][2][3][4][5][6] It binds to a specific pocket located at the interface of the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[2][6][7] A critical residue within this pocket is Tryptophan 580 (Trp580).[1][2][7][8] The binding of this compound displaces the side chain of Trp580, which in turn locks the catalytic site of the MALT1 protease in an inactive conformation.[2][6][8] This allosteric inhibition prevents MALT1 from cleaving its substrates, thereby disrupting downstream signaling pathways.
The crystal structure of human MALT1 in complex with this compound (PDB ID: 6H4A) provides a detailed view of this interaction.[8] The structure, resolved at 2.65 Å, reveals the precise contacts between the inhibitor and the protein, confirming the displacement of Trp580 and the conformational changes that lead to inactivation.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with MALT1.
| Parameter | Value | Target | Reference(s) |
| IC50 | 5 nM | MALT1 (cell-free assay) | [1][2][5][6] |
| Kd | 42 nM | Wild-type MALT1 (329-728) | [5] |
| Kd | 13 nM | Mutant MALT1 (329-728)-W580S | [5] |
| EC50 | 69 nM | Stabilization of cellular MALT1-W580S | [5] |
Table 1: In Vitro Binding and Inhibitory Activity of this compound against MALT1.
| Parameter | Value | Cell Line/System | Reference(s) |
| IL-2 Reporter Gene Assay IC50 | 39 nM | Jurkat T cells | |
| IL-2 Secretion IC50 | 52 nM | Human primary CD3+ T cells |
Table 2: Cellular Activity of this compound.
MALT1 Signaling Pathways and the Impact of this compound
MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation downstream of antigen receptors in lymphocytes.[9] Upon activation, MALT1's protease activity cleaves and inactivates several negative regulators of NF-κB signaling, including A20, CYLD, and RelB.[9][10][11][12] By inhibiting MALT1's catalytic function, this compound prevents the degradation of these substrates, leading to a suppression of the NF-κB pathway. This is evidenced by the reduced nuclear translocation of NF-κB subunits like c-Rel and the decreased expression of NF-κB target genes.[13]
In immortalized B cells from patients with a MALT1 W580S mutation, which leads to protein instability, this compound can act as a molecular corrector. By binding to the mutated protein, this compound stabilizes it and can rescue downstream NF-κB signaling, as observed by the increased phosphorylation of p65 and IκBα upon stimulation.[7][14]
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MALT1.
MALT1 Enzymatic Assay
This assay measures the in vitro proteolytic activity of MALT1 using a fluorogenic substrate.
Workflow:
Caption: Workflow for the in vitro MALT1 enzymatic assay.
Protocol:
-
Reagents:
-
Recombinant human MALT1 protein.
-
MALT1 assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Fluorogenic MALT1 substrate: Ac-LRSR-AMC (7-amino-4-methylcoumarin).
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
384-well black assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in MALT1 assay buffer. Also, prepare a DMSO control.
-
Add 2 µL of the diluted this compound or DMSO to the wells of the 384-well plate.
-
Add 18 µL of recombinant MALT1 (e.g., final concentration of 1 nM) in MALT1 assay buffer to each well.
-
Incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the Ac-LRSR-AMC substrate (e.g., final concentration of 20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time (e.g., every 2 minutes for 90 minutes) using a microplate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
-
Cellular MALT1 Substrate Cleavage Assay
This assay assesses the ability of this compound to inhibit MALT1-mediated cleavage of its substrates in a cellular context.
Workflow:
Caption: Workflow for the cellular MALT1 substrate cleavage assay.
Protocol:
-
Reagents:
-
Lymphocyte cell line (e.g., Jurkat T cells or ABC-DLBCL cell lines like OCI-Ly3).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for Western blotting (e.g., anti-CYLD, anti-RelB, anti-cleaved BCL10, and a loading control like anti-β-actin).
-
-
Procedure:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 µM for 24 hours).
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a short period (e.g., 30 minutes) to induce MALT1 activity.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against MALT1 substrates to detect the full-length and cleaved forms.
-
Analyze the band intensities to quantify the extent of substrate cleavage inhibition by this compound.
-
Analysis of NF-κB Signaling by Western Blot
This protocol details the assessment of key phosphorylation events in the NF-κB pathway following MALT1 inhibition.
Protocol:
-
Reagents:
-
Same as in section 4.2.
-
Antibodies for Western blotting: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65.
-
-
Procedure:
-
Follow steps 1-6 of the Cellular MALT1 Substrate Cleavage Assay protocol (section 4.2).
-
Perform SDS-PAGE and Western blotting using antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of these key signaling proteins.
-
X-ray Crystallography of MALT1 in Complex with this compound
This protocol provides a general outline for determining the crystal structure of the MALT1-MLT-748 complex.
Workflow:
Caption: Workflow for X-ray crystallography of the MALT1-MLT-748 complex.
Protocol:
-
Protein Expression and Purification:
-
Clone the human MALT1 construct (e.g., residues 329-728) into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify the recombinant MALT1 protein using a series of chromatography steps (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).
-
-
Complex Formation and Crystallization:
-
Incubate the purified MALT1 protein with a molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure by molecular replacement using a known MALT1 structure as a search model.
-
Refine the model against the diffraction data and build the this compound molecule into the electron density map.
-
Validate the final structure.
-
Conclusion
This compound represents a well-characterized allosteric inhibitor of MALT1, with a clearly defined binding pocket and mechanism of action. Its ability to lock MALT1 in an inactive conformation through interaction with the Trp580 pocket provides a powerful tool for modulating NF-κB signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on MALT1 as a therapeutic target. Further investigation into the nuances of this compound's effects on different cell types and in various disease models will continue to be a valuable area of research.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. scispace.com [scispace.com]
- 3. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 4. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|Cas# 1832578-30-9 [glpbio.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. rcsb.org [rcsb.org]
- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 12. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
The Potent and Selective MALT1 Inhibitor, MLT-748, Demonstrates Significant Efficacy in Preclinical Models of B-cell Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on MLT-748, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The aberrant activity of the MALT1 paracaspase is a critical driver for the survival and proliferation of specific B-cell lymphoma subtypes, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] This document summarizes the mechanism of action of this compound, its effects on various B-cell lymphoma cell lines, and provides detailed experimental protocols for key assays, aiming to facilitate further research and development in this therapeutic area.
Core Mechanism of Action: Inhibition of MALT1 Protease Activity
This compound functions as a potent and selective inhibitor of the MALT1 protease.[5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of B-cell receptor (BCR) and other signaling pathways.[1][2][3][4][6][7] In many B-cell lymphomas, particularly ABC-DLBCL, chronic active BCR signaling or oncogenic mutations lead to the constitutive activation of MALT1.[1][8] This aberrant MALT1 activity promotes cancer cell survival and proliferation by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3), CYLD, and RelB.[1][9] this compound effectively blocks the cleavage of these MALT1 substrates, thereby inhibiting the downstream NF-κB signaling that these cancer cells depend on.[5][9]
Efficacy of this compound in B-cell Lymphoma Cell Lines
This compound has demonstrated potent anti-proliferative activity against a range of B-cell lymphoma cell lines, with particular sensitivity observed in ABC-DLBCL lines that are known to be dependent on MALT1 activity.
| Cell Line | Subtype | Key Mutations | This compound IC50 | Reference |
| OCI-Ly3 | ABC-DLBCL | CARD11 mutant | 31 nM (for BCL10 cleavage) | [9] |
| REC-1 | Mantle Cell Lymphoma | - | Not specified | [10][11] |
| MINO | Mantle Cell Lymphoma | - | Not specified | [10] |
| TMD8 | ABC-DLBCL | CD79b mutant | Antiproliferative activity observed | [11] |
| HBL-1 | ABC-DLBCL | CD79b mutant | Antiproliferative activity observed | [11] |
| OCI-Ly10 | ABC-DLBCL | - | Antiproliferative activity observed | [11] |
Table 1: Summary of this compound Activity in B-cell Lymphoma Cell Lines
In addition to direct anti-proliferative effects, this compound has been shown to decrease the expression of NF-κB target genes. In all tested ABC-DLBCL cell lines, this compound caused a decrease in the mRNA levels of NFKBIZ, NFKBID, and ZC3H12A.[5] This demonstrates that the inhibition of MALT1 protease activity by this compound effectively downregulates the oncogenic signaling pathways essential for the survival of these lymphoma cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on B-cell lymphoma cell lines.
Cell Culture and Reagents
B-cell lymphoma cell lines (e.g., OCI-Ly3, TMD8, HBL-1, OCI-Ly10, REC-1, MINO) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.
Western Blot Analysis for MALT1 Substrate Cleavage
This assay is used to assess the ability of this compound to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its substrates.
-
Cell Treatment: Seed B-cell lymphoma cells (e.g., OCI-Ly3) at a density of 1 x 10⁶ cells/mL. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Immunodetection: Incubate the membrane with primary antibodies against MALT1 substrates (e.g., CYLD, BCL10, RelB) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate with increasing this compound concentration indicates inhibition of MALT1 activity.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
This method is employed to quantify the effect of this compound on the transcription of NF-κB target genes.
-
Cell Treatment and RNA Extraction: Treat B-cell lymphoma cells with this compound as described for the Western blot analysis. Extract total RNA from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for NF-κB target genes (NFKBIZ, NFKBID, ZC3H12A) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of the target genes indicates suppression of NF-κB signaling by this compound.
Cell Viability and Proliferation Assays
These assays are used to determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of B-cell lymphoma cell lines.
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72-96 hours.
-
Viability Measurement: Assess cell viability using a commercial assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or WST-1).
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Conclusion
This compound is a promising therapeutic agent that selectively targets the MALT1 protease, a key driver of oncogenic NF-κB signaling in B-cell lymphomas, particularly the ABC-DLBCL subtype. The preclinical data summarized in this guide demonstrate its potent and specific activity in inhibiting MALT1 substrate cleavage, downregulating NF-κB target gene expression, and suppressing the proliferation of MALT1-dependent B-cell lymphoma cell lines. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for B-cell malignancies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for MLT-748 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of T-cell and B-cell antigen receptor engagement. Its activity is crucial for the proliferation and survival of certain lymphocyte populations and is implicated in the pathogenesis of some types of lymphoma and autoimmune diseases. This compound binds to an allosteric site on MALT1, locking the catalytic site in an inactive conformation and thereby inhibiting its proteolytic activity.[1][3] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on MALT1 signaling and cellular functions.
Mechanism of Action
This compound functions as an allosteric inhibitor of MALT1, binding at the interface between the caspase and immunoglobulin (Ig3) domains. This binding displaces a key tryptophan residue (Trp580), which stabilizes the inactive conformation of the enzyme.[1][3] By preventing the necessary structural rearrangements for substrate recognition, this compound effectively blocks the proteolytic activity of MALT1. This inhibition disrupts the CBM (CARD11-BCL10-MALT1) signalosome complex, which is essential for the activation of downstream signaling pathways, most notably the canonical NF-κB pathway.[4] Inhibition of MALT1 by this compound leads to reduced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB transcription factor p65 and subsequent target gene expression.[2]
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Cell-free/Cell-based | Reference |
| IC50 (MALT1 inhibition) | 5 nM | Cell-free assay | [1][2] |
| IC50 (IL-2 reporter gene assay) | 39 nM | Jurkat T cells | [5] |
| IC50 (IL-2 secretion) | 52 nM | Primary human CD3+ T cells | [5] |
| Kd (Wild-type MALT1) | 42 nM | Cell-free (SPR) | [2][3] |
| Kd (Mutant MALT1-W580S) | 13 nM | Cell-free (SPR) | [2][3] |
| EC50 (MALT1-W580S stabilization) | 69 nM | MALT1mut/mut B cells | [2][3] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Reference |
| B cells, CD4+ T cells | NF-κB Signaling Inhibition | 1 - 10 µM | 24 hours | [1] |
| Jurkat T cells | IL-2 Reporter Assay | 10 nM - 1 µM | 5.5 hours | [5] |
| Primary human CD3+ T cells | IL-2 Secretion Assay | 1 - 10 µM | 24 hours | [5] |
| ABC DLBCL cell lines | Inhibition of MALT1 substrate cleavage | 2 µM | 18 hours | [4] |
Signaling Pathway Diagram
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 492.32 g/mol ), dissolve 4.92 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Cell Culture and Seeding
Materials:
-
Appropriate cell line (e.g., Jurkat, Ramos, primary lymphocytes)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Culture cells according to standard protocols for the specific cell line.
-
For suspension cells like Jurkat, maintain cultures in exponential growth phase. For adherent cells, ensure they are sub-cultured before reaching confluency.
-
On the day of the experiment, determine the cell viability and concentration using trypan blue exclusion.
-
Centrifuge the required number of cells and resuspend in fresh, pre-warmed complete medium to the desired seeding density.
-
For suspension cells (e.g., Jurkat): A typical seeding density is 0.5 - 1 x 10^6 cells/mL.
-
For adherent cells: Seeding density will vary depending on the cell line and plate format. A general guideline for a 96-well plate is 5,000 - 40,000 cells per well.
-
-
Plate the cells into the appropriate multi-well plates.
This compound Treatment and Cell Stimulation
Materials:
-
Plated cells
-
This compound stock solution
-
Phorbol 12-myristate 13-acetate (PMA) stock solution
-
Ionomycin stock solution
-
Complete cell culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay (e.g., 0.01, 0.1, 1, 10 µM).
-
Add the this compound working solutions to the plated cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Incubate the cells with this compound for the desired pre-treatment time (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.
-
Following pre-treatment, stimulate the cells by adding PMA and ionomycin to final concentrations of 50 ng/mL and 1 µM, respectively.[1]
-
Incubate the cells for the appropriate stimulation time depending on the downstream assay (e.g., 15-60 minutes for Western blotting of NF-κB signaling, 6-24 hours for cytokine secretion assays).
Western Blotting for NF-κB Signaling
Materials:
-
Treated and stimulated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for phospho-specific antibodies and total protein antibodies, 1:5000 for β-actin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
IL-2 Secretion Assay (ELISA)
Materials:
-
Supernatants from treated and stimulated cells
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
After the desired stimulation period (e.g., 24 hours), centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the IL-2 ELISA according to the manufacturer's instructions. A general workflow is as follows: a. Add standards and samples to the antibody-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add a biotin-conjugated detection antibody and incubate. d. Wash the wells. e. Add a streptavidin-HRP conjugate and incubate. f. Wash the wells. g. Add a substrate solution and incubate to develop color. h. Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.
References
- 1. Figure 1 from The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency. | Semantic Scholar [semanticscholar.org]
- 2. The CBM-opathies—A Rapidly Expanding Spectrum of Human Inborn Errors of Immunity Caused by Mutations in the CARD11-BCL10-MALT1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 4. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinogeneclon.com [sinogeneclon.com]
Application Notes: MLT-748 for Jurkat Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical paracaspase in the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a pivotal role in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, leading to the activation of the transcription factor NF-κB.[1][2] The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model for studying T-cell signaling, activation, and apoptosis.[3]
These application notes provide detailed protocols and recommended concentrations for utilizing this compound to study MALT1 inhibition in Jurkat cells. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on T-cell signaling, proliferation, and apoptosis.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor. It binds to a specific pocket at the interface between the caspase-like and immunoglobulin (Ig3) domains of MALT1, displacing the tryptophan residue at position 580 (Trp580).[4][5] This binding event locks the catalytic site of MALT1 in an inactive conformation, thereby preventing the proteolytic cleavage of its substrates, which is essential for downstream signal propagation.[1] By inhibiting MALT1's protease activity, this compound effectively blocks a key step in the activation of the NF-κB pathway following T-cell receptor stimulation.[6]
Figure 1. Simplified MALT1 signaling pathway and the point of inhibition by this compound.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the reported concentrations and efficacy values for this compound from various studies. These values provide a starting point for dose-response experiments in Jurkat cells.
| Parameter | System/Cell Line | Value | Reference |
| IC₅₀ | MALT1 Cell-Free Assay | 5 nM | [5] |
| IC₅₀ | IL-2 Reporter Gene Assay (Jurkat T-cells) | 39 nM | [6] |
| IC₅₀ | IL-2 Secretion (Primary Human CD3+ T-cells) | 52 nM | [6] |
| IC₅₀ | BCL10 Cleavage (OCI-Ly3 B-cells) | 31 ± 17 nM | [6][7] |
| EC₅₀ | MALT1-W580S Stabilization (MALT1mut/mut B-cells) | 69 nM | [5][7][8] |
| Effective Concentration | Complete blockage of MALT1 substrate cleavage (Primary Human CD3+ T-cells) | 1 µM | [5][6] |
| Pre-treatment Concentration | Pre-incubation for signaling studies (B-cells and CD4+ T-cells) | 2 µM for 24h | [4][8] |
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (CCK-8 / MTS)
This protocol determines the effect of this compound on the viability and proliferation of Jurkat cells.
Figure 2. Workflow for a Jurkat cell viability assay using this compound.
Materials:
-
Jurkat cells (e.g., Clone E6-1, ATCC TIB-152)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Culture Jurkat cells in complete RPMI medium, maintaining cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[9]
-
Harvest cells and resuspend in fresh medium to a density of 2 x 10⁵ cells/mL.[10]
-
Add 90 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on IC₅₀ values, is 1 nM to 10 µM. Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[10]
-
Add 10 µL of CCK-8 solution (or equivalent MTS reagent) to each well and incubate for an additional 1-4 hours.[10]
-
Measure the absorbance at 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V & 7-AAD Staining)
This protocol quantifies the induction of apoptosis in Jurkat cells following treatment with this compound.
Figure 3. Workflow for apoptosis detection using Annexin V and 7-AAD staining.
Materials:
-
Jurkat cells treated with this compound as described above
-
FITC Annexin V Apoptosis Detection Kit with 7-AAD (or equivalent with Propidium Iodide)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells in 6-well plates and treat with desired concentrations of this compound (and a vehicle control) for an appropriate duration (e.g., 12-18 hours).[11]
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5-10 minutes.
-
Wash the cells once with cold PBS.[11]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V- / 7-AAD-
-
Early apoptotic cells: Annexin V+ / 7-AAD-
-
Late apoptotic/necrotic cells: Annexin V+ / 7-AAD+
-
Protocol 3: Western Blot for MALT1 Substrate Cleavage
This protocol is to assess the inhibitory effect of this compound on the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates.
Materials:
-
Jurkat cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-RelB, anti-CYLD, anti-BCL10, anti-HOIL1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Pre-treat Jurkat cells with 1 µM this compound or vehicle control for 1-2 hours.[6]
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 15-60 minutes to activate MALT1.[4]
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., RelB, CYLD) overnight at 4°C. Use a loading control antibody (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Interpretation: In vehicle-treated stimulated cells, a cleaved (lower molecular weight) form of the substrate should appear or the full-length form should decrease. In this compound-treated cells, this cleavage should be significantly reduced or completely blocked.[6]
Conclusion
This compound is a valuable tool for investigating the role of MALT1 protease activity in Jurkat T-cells. The recommended starting concentration for observing significant inhibition of MALT1-dependent signaling, such as IL-2 production, is in the range of 40-100 nM. For complete blockage of substrate cleavage, concentrations up to 1 µM may be required. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup. The protocols provided herein offer a robust framework for characterizing the biological effects of this compound in Jurkat cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. selleckchem.com [selleckchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|MLT748;MLT 748 [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rooselab.ucsf.edu [rooselab.ucsf.edu]
- 10. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dp.univr.it [dp.univr.it]
Application Notes and Protocols: Utilizing MLT-748 in a MALT1 Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the regulation of the adaptive immune response.[1][2][3] As a paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are integral to T-cell and B-cell receptor signaling pathways, culminating in the activation of the transcription factor NF-κB.[1][4][5] Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas, making it an attractive therapeutic target.[6][7][8]
MLT-748 is a potent, selective, and allosteric inhibitor of MALT1.[9][10][11][12] It binds to a pocket at the interface of the caspase-like and Ig3 domains, displacing tryptophan 580 (Trp580) and locking the enzyme in an inactive conformation.[9][13] This mechanism effectively blocks the cleavage of MALT1 substrates.[9][13] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on MALT1 using both biochemical and cell-based cleavage assays.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade initiated by antigen receptor stimulation.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant compounds against MALT1 is summarized below.
| Compound | Target | Assay Type | IC50 / Kd | Reference(s) |
| This compound | MALT1 | Cell-free | 5 nM (IC50) | [9][10][11][12][14] |
| This compound | MALT1 (wild type) | Binding | 42 nM (Kd) | [10][12] |
| This compound | MALT1 (W580S mutant) | Binding | 13 nM (Kd) | [10][12] |
| This compound | BCL10 Cleavage | Cell-based | 31 nM (IC50) | [14] |
| MI-2 | MALT1 | Cell-free | 5.84 µM (IC50) | [15] |
| Mepazine | MALT1 (full length) | Cell-free | 0.83 µM (IC50) | [15] |
| Z-VRPR-FMK | MALT1 | Cell-free | Irreversible Inhibitor | [15][16] |
Experimental Protocols
Biochemical MALT1 Protease Assay
This protocol describes a fluorescence-based biochemical assay to measure the direct inhibitory effect of this compound on recombinant MALT1 protease activity.
Experimental Workflow:
Caption: Workflow for the biochemical MALT1 cleavage assay.
Materials:
-
Recombinant full-length MALT1 protein
-
MALT1 Assay Buffer: 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT[17]
-
Fluorogenic MALT1 substrate: e.g., Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7[7][17]
-
This compound
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the stock solution is 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of the diluted this compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 3 µL of recombinant MALT1 (e.g., 6 nM final concentration) in assay buffer to each well.[17]
-
Pre-incubation: Incubate the plate at room temperature for 40 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add 2 µL of the fluorogenic MALT1 substrate (e.g., 2 µM final concentration) to each well to start the reaction.[17]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., AMC: Ex/Em = 355/460 nm). Readings can be taken kinetically over a period of 1-2 hours or as an endpoint measurement.
-
Data Analysis:
-
For kinetic reads, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based MALT1 Substrate Cleavage Assay
This protocol uses Western blotting to assess the ability of this compound to inhibit MALT1-mediated cleavage of its endogenous substrates in a cellular context.
Materials:
-
Lymphocyte cell line (e.g., Jurkat T-cells, or an ABC-DLBCL cell line like OCI-Ly3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10)[13][14][18]
-
Primary antibody against a loading control (e.g., anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Cell Stimulation:
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the MALT1 substrate of interest and a loading control. The appearance of a cleaved fragment or the disappearance of the full-length protein indicates MALT1 activity.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Compare the intensity of the bands corresponding to the full-length and cleaved substrates across the different treatment conditions. A reduction in the cleaved fragment in this compound-treated samples compared to the stimulated control indicates inhibitory activity.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All research should be conducted in accordance with institutional and national guidelines. The products mentioned are for research use only.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound|MLT748;MLT 748 [dcchemicals.com]
- 15. abmole.com [abmole.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-748 in Activated B-Cell Like Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive subtype of non-Hodgkin lymphoma characterized by chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, leading to constitutive activation of the NF-κB pathway.[1][2] A key mediator in this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 possesses both scaffold and proteolytic functions that are critical for the survival and proliferation of ABC-DLBCL cells.[3][4] MLT-748 is a potent and selective, allosteric inhibitor of MALT1 that represents a promising therapeutic agent for this challenging malignancy.[5]
This compound binds to an allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing Trp580 and locking the enzyme in an inactive conformation.[5] This inhibition of MALT1's proteolytic activity blocks the cleavage of its substrates, thereby suppressing the downstream NF-κB signaling that is essential for the survival of ABC-DLBCL cells.[1][5] These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in in vitro studies of ABC-DLBCL.
Data Presentation
In Vitro Efficacy of MALT1 Inhibitors in DLBCL Cell Lines
The following table summarizes the in vitro activity of MALT1 inhibitors against a panel of ABC-DLBCL and Germinal Center B-Cell like (GCB)-DLBCL cell lines. While specific growth inhibition data for this compound across a wide panel of cell lines is not extensively published, the data for the closely related MALT1 inhibitor, MI-2, demonstrates the selective activity against MALT1-dependent ABC-DLBCL cell lines.[3]
| Cell Line | DLBCL Subtype | Key Mutations | MALT1 Inhibitor | IC50/GI50 (µM) | Reference |
| HBL-1 | ABC | CD79B | MI-2 | 0.2 | [3] |
| TMD8 | ABC | MYD88 L265P, CD79B | MI-2 | 0.5 | [3] |
| OCI-Ly3 | ABC | CARD11 | MI-2 | 0.4 | [3] |
| OCI-Ly10 | ABC | MYD88 L265P, CD79B | MI-2 | 0.4 | [3] |
| U2932 | ABC | A20 (TNFAIP3) | MI-2 | Resistant | [3] |
| HLY-1 | ABC | TAK1 (MAP3K7) | MI-2 | Resistant | [3] |
| OCI-Ly1 | GCB | - | MI-2 | Resistant | [3] |
| OCI-Ly7 | GCB | - | MI-2 | Resistant | [3] |
| General | - | - | This compound | 0.005 | [5] |
Note: The IC50 value for this compound is from a biochemical assay measuring MALT1 protease activity.[5] GI50 values for MI-2 are from cell proliferation assays.[3]
In Vivo Efficacy of MALT1 Inhibitor MI-2 in ABC-DLBCL Xenograft Models
The following data for the MALT1 inhibitor MI-2 in mouse xenograft models highlight the potential in vivo anti-tumor activity of targeting MALT1 in ABC-DLBCL.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HBL-1 | MI-2 (25 mg/kg/day, IP) | Daily for 14 days | Profound suppression | [3] |
| TMD8 | MI-2 (25 mg/kg/day, IP) | Daily for 14 days | Profound suppression | [3] |
| OCI-Ly1 | MI-2 (25 mg/kg/day, IP) | Daily for 14 days | No effect | [3] |
Note: This data is for the MALT1 inhibitor MI-2, as specific in vivo efficacy data for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway in ABC-DLBCL
References
- 1. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Note: A Detailed Workflow for Investigating the Effects of MLT-748 on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a critical intracellular signaling molecule that functions as both a scaffold protein and a paracaspase. It is a key component of the CARD-BCL10-MALT1 (CBM) signalosome, which acts downstream of various immune receptors to activate the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[4][5][6] The protease activity of MALT1 cleaves and inactivates several negative regulators of this pathway, leading to robust T-cell and B-cell activation and subsequent cytokine production.[3][5][7]
By inhibiting the protease function of MALT1, this compound presents a promising therapeutic strategy for modulating immune responses in autoimmune diseases and certain malignancies.[4][8] This document provides a detailed experimental workflow to characterize the effects of this compound on cytokine production in immune cells. The protocols cover cell isolation, treatment, stimulation, and analysis using Enzyme-Linked Immunosorbent Assay (ELISA) for secreted cytokines and intracellular flow cytometry for single-cell cytokine profiling.
MALT1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade and the point of intervention for this compound. Upon immune receptor activation, the CBM complex is formed, which recruits and activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor to enter the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines. This compound allosterically inhibits the MALT1 paracaspase activity, which is required for optimal NF-κB activation and cytokine expression.
Overall Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure for assessing the impact of this compound on cytokine production.
Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is soluble in dimethyl sulfoxide (DMSO).[9] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture-grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.[2][9]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[9]
-
For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.
Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is for the isolation of PBMCs from whole blood using density gradient centrifugation.[10]
-
Dilute fresh whole blood (collected in heparin or EDTA tubes) 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a volume of Ficoll-Paque® density gradient medium in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the collected cells to a new tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
Protocol 3: Cell Treatment and Stimulation
-
Seed the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI medium.[11]
-
Prepare serial dilutions of this compound (e.g., 2 µM, 1 µM, 500 nM, 100 nM, 10 nM) and a vehicle control (DMSO) in complete medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator. Some studies have used longer pre-treatment times (e.g., 24 hours) depending on the experimental goal.[1]
-
Prepare a stimulation cocktail. Common stimulants include:
-
Add the stimulation cocktail to all wells except for the unstimulated negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will depend on the cytokine of interest and the chosen analytical method (e.g., 24-48 hours for ELISA, 4-6 hours for intracellular staining).[11][12]
Protocol 4: Measurement of Secreted Cytokines by ELISA
This protocol describes a general sandwich ELISA for quantifying cytokines in culture supernatants.[13][14]
-
Plate Coating: Dilute the capture antibody for the cytokine of interest (e.g., anti-human TNF-α) in coating buffer. Add 100 µL to each well of a 96-well high-protein binding ELISA plate. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well. Incubate for 1-2 hours at room temperature.[11]
-
Sample Incubation: Wash the plate 3 times. Centrifuge the cell culture plate from Protocol 3 to pellet the cells and carefully collect 50-100 µL of the supernatant. Add the supernatants and a serial dilution of the recombinant cytokine standard to the ELISA plate. Incubate for 2 hours at room temperature or overnight at 4°C.[15][16]
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 7 times. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H2SO4) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in each sample.
Protocol 5: Measurement of Intracellular Cytokines by Flow Cytometry
This protocol allows for the identification of cytokine-producing cell subsets.[17][18][19][20]
-
Stimulation & Protein Transport Inhibition: Follow steps 1-7 from Protocol 3. For the final 4-6 hours of the stimulation period, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture. This causes cytokines to accumulate within the Golgi apparatus, enhancing the intracellular signal.[21]
-
Cell Harvesting & Surface Staining: Harvest the cells from the plate. Wash with cell staining buffer (PBS with 2% FBS). Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. This step should be performed before fixation, as some surface antigens can be altered by the fixation process.[19]
-
Fixation: Wash the cells to remove excess antibodies. Resuspend the cells in 100-200 µL of fixation buffer (e.g., 2-4% paraformaldehyde). Incubate for 20 minutes at room temperature in the dark.[18]
-
Permeabilization: Wash the cells once with cell staining buffer, then once with permeabilization buffer (e.g., staining buffer containing 0.1-0.5% Saponin or a commercial permeabilization wash buffer).[17]
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2).
-
Incubation & Final Wash: Incubate for 30 minutes at room temperature in the dark. Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in cell staining buffer and acquire the data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation, fluorescence minus one (FMO) controls).
-
Analysis: Analyze the flow cytometry data using appropriate software to gate on specific cell populations and quantify the percentage of cytokine-positive cells and their mean fluorescence intensity (MFI).
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present hypothetical data from the described experiments.
Table 1: Effect of this compound on Secreted Cytokine Levels (ELISA) Hypothetical data representing the concentration of cytokines (pg/mL) in the supernatant of stimulated PBMCs after 24-hour treatment. Values are shown as mean ± standard deviation.
| Treatment Group | TNF-α (pg/mL) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated | 15 ± 4 | < 5 | < 10 |
| Stimulated (Vehicle) | 1250 ± 110 | 850 ± 75 | 2100 ± 180 |
| This compound (10 nM) | 1180 ± 95 | 810 ± 60 | 1950 ± 150 |
| This compound (100 nM) | 720 ± 65 | 430 ± 50 | 1100 ± 90 |
| This compound (500 nM) | 250 ± 30 | 110 ± 15 | 350 ± 45 |
| This compound (1 µM) | 90 ± 12 | 35 ± 8 | 120 ± 20 |
Table 2: Effect of this compound on Intracellular Cytokine Production (Flow Cytometry) Hypothetical data representing the percentage of CD4+ T-cells positive for a given cytokine after 6-hour stimulation.
| Treatment Group | % IFN-γ+ of CD4+ | % IL-2+ of CD4+ |
| Unstimulated | 0.2% | 0.1% |
| Stimulated (Vehicle) | 25.5% | 35.8% |
| This compound (10 nM) | 24.1% | 33.2% |
| This compound (100 nM) | 13.7% | 18.5% |
| This compound (500 nM) | 4.6% | 6.1% |
| This compound (1 µM) | 1.5% | 2.3% |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bowdish.ca [bowdish.ca]
- 15. pubcompare.ai [pubcompare.ai]
- 16. diva-portal.org [diva-portal.org]
- 17. youtube.com [youtube.com]
- 18. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 20. lerner.ccf.org [lerner.ccf.org]
- 21. bdbiosciences.com [bdbiosciences.com]
Application Note: Detecting MALT1 Substrate Cleavage Using Western Blot with MLT-748
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in T-cell and B-cell lymphocyte activation.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter of which is implicated in various inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][3][4] MALT1's proteolytic function involves the cleavage of several key protein substrates, including CYLD, HOIL1, RelB, and BCL10, which are involved in regulating NF-κB signaling.[3][5][6] MLT-748 is a potent and selective allosteric inhibitor of MALT1 that locks the protease in an inactive state.[7][8] This application note provides a detailed protocol for a Western blot assay to detect the cleavage of MALT1 substrates and to assess the inhibitory effect of this compound.
MALT1 Signaling Pathway and Inhibition by this compound
The activation of immune receptors leads to the formation of the CARD-BCL10-MALT1 (CBM) complex, which initiates downstream signaling cascades.[2][3][4] MALT1's protease activity is triggered by proximity-induced dimerization within this complex.[2][4] Activated MALT1 then cleaves its substrates, modulating NF-κB activation and other cellular processes. This compound is an allosteric inhibitor that binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, effectively preventing the conformational changes required for its catalytic activity.[7][8]
Caption: MALT1 signaling pathway and this compound inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in studying MALT1 substrate cleavage.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | MALT1 Paracaspase | [7] |
| Mechanism | Allosteric Inhibitor | [7][9] |
| IC50 (Cell-free) | 5 nM | [7] |
| IC50 (Jurkat T-cells, IL-2) | 39 nM | [10] |
| IC50 (Primary CD3+ T-cells, IL-2) | 52 nM | [10] |
| Binding Affinity (Kd) | 13 nM (mutant MALT1), 42 nM (wild-type MALT1) | [9] |
| Effective Concentration in cells | 1-2 µM | [7][8] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Target Protein | Host | Supplier | Catalog # | Recommended Dilution |
| MALT1 | Rabbit | Cell Signaling Technology | #2494 | 1:1000 |
| MALT1 | Rabbit | Thermo Fisher Scientific | PA5-79622 | 0.5 µg/mL |
| Cleaved CYLD | Rabbit | (Various) | - | 1:1000 |
| Cleaved HOIL1 | Rabbit | (Various) | - | 1:1000 |
| Cleaved RelB | Rabbit | (Various) | - | 1:1000 |
| β-actin | Mouse | (Various) | - | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Experimental Protocol: Western Blot for MALT1 Substrate Cleavage
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the cleavage of MALT1 substrates.
Materials and Reagents
-
Cell Lines: Jurkat (T-cell lymphoma), OCI-Ly3 (B-cell lymphoma), or other appropriate cell lines.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulating Agents: Phorbol 12-myristate 13-acetate (PMA), Ionomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer System: iBlot 2 Dry Blotting System or equivalent.
-
Membranes: Nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Cell Stimulation:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Analyze the resulting bands. A decrease in the intensity of the full-length substrate band and the appearance of a smaller cleavage product band indicates MALT1 activity.
-
In this compound treated samples, the cleavage product should be significantly reduced or absent.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Expected Results
In stimulated cells, Western blot analysis should reveal the cleavage of MALT1 substrates such as CYLD, HOIL1, and RelB. This is observed as a decrease in the full-length protein band and the appearance of a corresponding cleavage fragment. Pre-treatment with this compound is expected to inhibit this cleavage in a dose-dependent manner.[8][10][11] For example, with an antibody specific to the C-terminus of CYLD, both the full-length (~120 kDa) and the cleaved fragment (~70 kDa) can be detected.[6] The inhibition of cleavage by this compound confirms its efficacy in blocking MALT1 protease activity.
References
- 1. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 substrate cleavage: what is it good for? - SFB 1054 - LMU Munich [sfb1054.med.uni-muenchen.de]
- 5. Identification of Tensin-3 as a MALT1 substrate that controls B cell adhesion and lymphoma dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 7. selleckchem.com [selleckchem.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with MLT-748
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4] MALT1 is a critical scaffolding protein and protease involved in the activation of NF-κB signaling downstream of antigen and other immune receptors.[5][6] By binding to an allosteric pocket, this compound locks the MALT1 catalytic site in an inactive state, thereby inhibiting the cleavage of its substrates and modulating immune cell function.[1][2][7] These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations.[8][9]
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the MALT1 paracaspase.[1][3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for T-cell and B-cell receptor signaling pathways that lead to the activation of the transcription factor NF-κB.[6][10] this compound binds to a pocket near the active site, inducing a conformational change that prevents substrate binding and cleavage.[1][2][7] This inhibition of MALT1's proteolytic activity blocks downstream signaling events, including the degradation of NF-κB inhibitors, thereby suppressing immune cell activation, proliferation, and cytokine production.[11][12]
Below is a diagram illustrating the MALT1 signaling pathway and the inhibitory action of this compound.
Data Presentation: Effects of this compound on Immune Cells
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature.
| Parameter | Cell Type | Assay | IC50 (nM) | Reference |
| MALT1 Protease Activity | Cell-free | Biochemical Assay | 5 | [2][3] |
| IL-2 Reporter Gene Activity | Jurkat T-cells | Luciferase Assay | 39 | [9] |
| IL-2 Secretion | Primary Human CD3+ T-cells | Immunoassay | 52 | [9] |
| Cell Type | Treatment | Effect | Reference |
| Human Myeloid Dendritic Cells | This compound | Reduced production of TNF-α and IL-6 upon zymosan stimulation. | [13][14] |
| Human Effector T-cells | Allosteric MALT1 inhibitor | Suppressed Th1 and Th17 responses. | [11][13] |
| Human B-cells | Allosteric MALT1 inhibitor | Inhibited T-cell dependent proliferation and antibody production. | [11] |
| Murine CD4+ T-cells | MALT1 inhibitor (z-VRPR-fmk) | Inhibition of proliferation upon anti-CD3/CD28 stimulation. | [12] |
Experimental Protocols
The following are detailed protocols for the flow cytometry analysis of immune cells treated with this compound.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed for the general identification and quantification of major immune cell subsets within PBMCs following treatment with this compound.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14, anti-CD56)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or use freshly isolated cells. Wash cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Add this compound to the cell suspension at the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Include a DMSO vehicle control. Incubate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 96-well V-bottom plate. b. Wash cells with 200 µL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. c. If using a fixable viability dye, follow the manufacturer's instructions for staining. d. Add the antibody cocktail for surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. If using a non-fixable viability dye like 7-AAD, add it just before acquisition.
-
Data Acquisition: Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on single, live cells and then identify different immune cell populations based on their marker expression.
Protocol 2: Intracellular Cytokine Staining of T-cells
This protocol is for measuring the production of cytokines by T-cells after stimulation and treatment with this compound.
Materials:
-
Human PBMCs or isolated T-cells
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation: a. Prepare cells as in Protocol 1. b. Pre-treat cells with this compound or vehicle control for a specified time (e.g., 1 hour). c. Stimulate the cells with a stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.
-
Surface Staining: a. Wash the cells and stain for surface markers as described in Protocol 1.
-
Fixation and Permeabilization: a. Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: a. Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate for 30 minutes at 4°C in the dark. b. Wash the cells twice with permeabilization buffer.
-
Data Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell gates.
Protocol 3: Phospho-flow Analysis of NF-κB Signaling
This protocol is for assessing the phosphorylation status of proteins in the NF-κB signaling pathway, such as p65, in response to treatment with this compound.
Materials:
-
Immune cells of interest (e.g., T-cells, B-cells)
-
This compound
-
Stimulant (e.g., PMA/Ionomycin or appropriate receptor ligand)
-
Fixation buffer (e.g., formaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Phospho-specific antibody (e.g., anti-phospho-NF-κB p65)
-
Surface marker antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation: a. Prepare cells and pre-treat with this compound or vehicle control. b. Stimulate cells for a short period (e.g., 5-30 minutes) to induce phosphorylation.
-
Fixation: Immediately after stimulation, fix the cells by adding pre-warmed fixation buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize with ice-cold methanol. Incubate on ice for at least 30 minutes.
-
Staining: a. Wash the cells to remove the methanol. b. Stain with a cocktail of surface marker antibodies and the phospho-specific antibody. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data and analyze the median fluorescence intensity (MFI) of the phospho-specific antibody in the cell population of interest.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of this compound treatment.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. lerner.ccf.org [lerner.ccf.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Flow cytometry markers guide | Abcam [abcam.com]
- 6. Development of a Modular Assay for Detailed Immunophenotyping of Peripheral Human Whole Blood Samples by Multicolor Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 8. How does flow cytometry help analyze immune cell populations? [synapse.patsnap.com]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MLT-748 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLT-748. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments.
Preparing this compound Stock Solutions
Q: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is practically insoluble in water.[1] For optimal results, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4]
Quantitative Solubility Data:
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 98 - 250 mg/mL | 199.05 - 507.8 mM | Sonication and warming to 37°C can aid dissolution.[2][3] Use of fresh, moisture-free DMSO is recommended.[1][4] |
| Ethanol | 10 mg/mL | - | - |
| Water | Insoluble | - | - |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 492.32 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.92 mg of this compound.
-
Aliquot this compound: Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, this would be 1 mL for 4.92 mg of this compound.
-
Dissolve the compound:
-
Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[2][4]
Troubleshooting Precipitation in Cell Culture Media
Q: I observed precipitation after adding my this compound stock solution to the cell culture medium. What should I do?
A: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue due to its low aqueous solubility. The following troubleshooting guide and workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Comparative Table of Solubilization Methods:
| Method | Description | Pros | Cons |
| Serial Dilution in DMSO | Before adding to the aqueous medium, perform serial dilutions of the high-concentration DMSO stock with DMSO to get closer to the final desired concentration.[2] | Minimizes the local concentration of this compound when added to the medium, reducing the chance of precipitation. | Requires careful calculation and handling of small volumes. |
| Pre-warming | Warm both the cell culture medium and the this compound stock solution to 37°C before mixing.[2] | Can increase the solubility of the compound and prevent precipitation caused by temperature shock. | The effect may be temporary, and precipitation could occur as the medium cools. |
| Dropwise Addition and Mixing | Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. | Promotes rapid and uniform distribution of the compound, preventing localized high concentrations that can lead to precipitation. | May not be sufficient for very high concentrations of this compound. |
| Use of Solubilizing Agents | For in vivo studies, formulations containing co-solvents and surfactants like PEG300 and Tween-80 can be used.[2][4] | Significantly improves the solubility of hydrophobic compounds in aqueous solutions. | These agents can have their own biological effects and may not be suitable for all cell culture experiments. |
Mechanism of Action of this compound
Q: How does this compound work?
A: this compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][5][6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway in lymphocytes.[7][8]
This compound binds to an allosteric site on MALT1, specifically at the interface between the caspase-like and Ig3 domains.[1][9] This binding displaces a tryptophan residue (Trp580), which locks the MALT1 protease in an inactive conformation.[1][8][9] By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates, which are necessary for downstream NF-κB activation.[1][7][10]
Caption: this compound inhibits MALT1 protease activation.
Frequently Asked Questions (FAQs)
Q: What is the IC50 of this compound?
A: this compound is a potent MALT1 inhibitor with an IC50 of 5 nM in a cell-free assay.[1][5][6][9]
Q: Can this compound be used in animal studies?
A: Yes, this compound has been used in in vivo studies. Formulations for in vivo administration often involve co-solvents such as PEG300 and Tween 80 to improve solubility.[2][4]
Q: For how long is the prepared this compound stock solution stable?
A: When stored at -80°C, the stock solution in DMSO is stable for up to two years. At -20°C, it is stable for up to one year.[4] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Q: What is the typical working concentration of this compound in cell culture?
A: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have used concentrations around 2 µM for treating cells in culture.[1][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q: What should I do if my cells are sensitive to DMSO?
A: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. If your cells are particularly sensitive, you should aim for a final DMSO concentration of 0.1% or lower.[11] This can be achieved by preparing a more concentrated stock solution of this compound, so a smaller volume is needed to reach the final desired concentration in your cell culture medium. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound|Cas# 1832578-30-9 [glpbio.cn]
- 10. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Off-target effects of MLT-748 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the MALT1 inhibitor, MLT-748. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and highly selective allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).[1][2][3][4] It has been reported that this compound shows no inhibitory activity against a panel of 22 other human proteases at concentrations up to 100 µM.[4][5] This high selectivity is attributed to its specific binding to an allosteric pocket on MALT1, which is not present in other proteases, including closely related caspases.[5][6][7][8]
Q2: Are there any known off-target effects of this compound at high concentrations?
While this compound has demonstrated high selectivity, the publicly available data on its effects at very high concentrations (e.g., >100 µM) across a broad range of kinases and other cellular targets is limited. As with any small molecule inhibitor, the potential for off-target effects increases with concentration. Researchers should therefore use the lowest effective concentration possible to achieve MALT1 inhibition and minimize the risk of off-target activities.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. In various reported studies, concentrations ranging from low nanomolar to a few micromolar have been used effectively.[1][2][9] For instance, a concentration of 2 µM has been used to effectively block the cleavage of MALT1 substrates in human lymphocytes and to study downstream signaling events.[1][2][7][9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am observing unexpected phenotypic changes in my cells at high concentrations of this compound that do not seem to be related to MALT1 inhibition.
-
Possible Cause: At high concentrations, this compound may be exhibiting off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that you are achieving the expected level of MALT1 inhibition at the concentration used. This can be done by assessing the cleavage of known MALT1 substrates like CYLD or RelB via Western blot.
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to inhibit MALT1 in your system. Use this minimal concentration for subsequent experiments to reduce the likelihood of off-target effects.
-
Use a Structurally Unrelated MALT1 Inhibitor: To confirm that the observed phenotype is due to MALT1 inhibition, use a different, structurally unrelated MALT1 inhibitor as a control. If the phenotype persists with the alternative inhibitor, it is more likely to be an on-target effect.
-
Consider Off-Target Kinase Inhibition: If you suspect off-target kinase activity, you can use a broad-spectrum kinase inhibitor as a control to see if it phenocopies the effects of high-concentration this compound. For more specific insights, consider profiling this compound against a panel of kinases.
-
Issue 2: The inhibitory effect of this compound in my assay is less than expected based on its reported IC50.
-
Possible Cause 1: Compound stability or solubility issues.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved before adding it to your culture medium.
-
Check for Precipitation: After adding the compound to your aqueous culture medium, visually inspect for any precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solubility issues and solvent-induced artifacts.
-
Use Freshly Prepared Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation.
-
-
Possible Cause 2: High protein concentration in the assay medium.
-
Troubleshooting Steps:
-
Consider Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its effective free concentration. If possible, perform experiments in a low-serum medium or consider the potential for protein binding when interpreting your results.
-
Quantitative Data Summary
| Target | Assay Type | IC50 / Kd | Reference |
| MALT1 | Biochemical Assay | 5 nM | [1][2][3][5] |
| MALT1 (wild type) | Binding Affinity (Kd) | 42 nM | [1][5] |
| MALT1 (mutant W580S) | Binding Affinity (Kd) | 13 nM | [1][5] |
| 22 other human proteases | Biochemical Assay | > 100 µM | [4][5] |
Experimental Protocols
Protocol: Assessment of MALT1 Substrate Cleavage by Western Blot
-
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere or recover overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for the desired duration. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known MALT1 substrate (e.g., anti-CYLD or anti-RelB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Densitometric analysis of the bands corresponding to the cleaved and full-length substrate can be performed to quantify the extent of MALT1 inhibition. Normalize the data to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|Cas# 1832578-30-9 [glpbio.cn]
- 4. This compound|MLT748;MLT 748 [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MLT-748 Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for confirming the activity of MLT-748, a potent and selective allosteric inhibitor of MALT1, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1). It functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active site.[1][2] This binding event locks the MALT1 catalytic site into an inactive conformation, thereby preventing it from cleaving its substrates.[1][3]
Q2: How can I confirm that this compound is active in my cell line?
Confirmation of this compound activity can be achieved by observing its effects on the MALT1 signaling pathway. The primary methods involve:
-
Assessing the cleavage of MALT1 substrates: MALT1 is a protease, and its activity can be directly measured by monitoring the cleavage of its known substrates, such as BCL10, CYLD, HOIL1, and RelB.[3]
-
Analyzing downstream NF-κB signaling: MALT1 plays a crucial role in the activation of the NF-κB pathway. Inhibition of MALT1 by this compound is expected to reduce the phosphorylation of key NF-κB signaling proteins like p65 and IκBα.[2][4]
-
Measuring changes in cytokine production: In immune cells, MALT1 activity is linked to the production of cytokines like IL-2. A decrease in IL-2 secretion upon this compound treatment can indicate target engagement.[5]
Q3: What is the recommended concentration range for this compound in cell culture?
Based on published data, a concentration range of 1-2 µM is typically effective for inhibiting MALT1 activity in various cell lines.[1][2][4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Western Blot for MALT1 Substrate Cleavage
This protocol details the steps to assess the cleavage of MALT1 substrates by Western blot.
Materials:
-
Your new cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-CYLD, anti-RelB) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment: Seed your cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents.
-
Data Analysis: A decrease in the cleaved form of the MALT1 substrate with increasing concentrations of this compound indicates successful inhibition of MALT1 activity.
Quantitative Data Summary:
| Antibody Target | Recommended Dilution | Expected Band Size (Full-Length) | Expected Band Size (Cleaved) |
| BCL10 | 1:1000 | ~31 kDa | ~28 kDa |
| CYLD | 1:1000 | ~108 kDa | ~40 kDa & ~70 kDa fragments |
| RelB | 1:500 | ~68 kDa | ~60 kDa |
| GAPDH | 1:5000 | ~37 kDa | N/A |
Analysis of NF-κB Signaling by Western Blot
This protocol outlines how to measure changes in the phosphorylation of NF-κB pathway proteins.
Materials:
-
Same as for the MALT1 substrate cleavage Western blot.
-
Primary antibodies against phospho-p65 (Ser536) and phospho-IκBα (Ser32).
Procedure: Follow the same procedure as for the MALT1 substrate cleavage Western blot, but use primary antibodies targeting the phosphorylated forms of p65 and IκBα. It is also recommended to probe for total p65 and IκBα as controls.
Data Analysis: A reduction in the levels of phosphorylated p65 and IκBα in this compound-treated cells compared to the control indicates inhibition of the NF-κB signaling pathway downstream of MALT1.
Quantitative Data Summary:
| Antibody Target | Recommended Dilution | Expected Band Size |
| Phospho-p65 (Ser536) | 1:1000 | ~65 kDa |
| Total p65 | 1:1000 | ~65 kDa |
| Phospho-IκBα (Ser32) | 1:1000 | ~39 kDa |
| Total IκBα | 1:1000 | ~39 kDa |
Visualizations
Caption: this compound Signaling Pathway.
References
MLT-748 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the MALT1 inhibitor, MLT-748.
Troubleshooting Guides
Issue 1: Minimal or No Effect on NF-κB Signaling in Wild-Type Cells
Question: I've treated my wild-type cells with this compound, but I'm seeing minimal or no decrease in the phosphorylation of IκBα or p65. Is the inhibitor not working?
Possible Causes and Solutions:
-
Incomplete Inhibition of NF-κB Pathway: this compound is a potent and selective allosteric inhibitor of MALT1's proteolytic activity.[1][2] However, in some cell types, such as normal T cells, this compound has been observed to have only mild effects on the phosphorylation of IκBα.[3] The scaffolding function of MALT1, which is also crucial for NF-κB activation, may not be fully inhibited by this compound.[4][5]
-
Suboptimal Experimental Conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line and experimental setup.
-
Reagent Stability: this compound, like many small molecules, can be susceptible to degradation if not stored properly.
-
Recommendation: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C in a suitable solvent like DMSO.[8] Prepare fresh dilutions for each experiment.
-
Issue 2: Paradoxical Increase in NF-κB Signaling in MALT1 Mutant Cells
Question: I'm working with MALT1 mutant cells (e.g., MALT1mut/mut) and observed an increase in p65 and IκBα phosphorylation after this compound treatment. This is the opposite of what I expected. What is happening?
Explanation:
This is a known paradoxical effect of this compound in the context of specific MALT1 mutations, such as the W580S mutation. This compound acts as a molecular corrector in these cases.[1][3] The inhibitor binds to and stabilizes the mutant MALT1 protein, rescuing its scaffolding function and thereby restoring downstream NF-κB signaling.[1][7]
-
Key takeaway: In cells with certain MALT1 mutations, this compound can function as an activator of the NF-κB pathway rather than an inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and allosteric inhibitor of the MALT1 protease.[7] It binds to the Trp580 pocket at the interface of the caspase and immunoglobulin domains, which locks the catalytic site in an inactive conformation.[1][9]
Q2: What are the recommended starting concentrations and incubation times for this compound in cell-based assays?
A commonly used concentration is 2 µM with an incubation time of 18-24 hours.[6][7] However, it is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: How can I confirm that this compound is inhibiting MALT1 in my experiment?
The most direct way to confirm MALT1 inhibition is to assess the cleavage of its known substrates, such as CYLD, RelB, and BCL10, via Western blot.[3][6] A decrease in the cleaved forms of these proteins indicates successful inhibition of MALT1's proteolytic activity.
Q4: I am observing high background or off-target effects. What could be the cause?
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent results and potential cytotoxicity. It is recommended to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in your cell culture medium.[8]
-
PMA/Ionomycin Stimulation: The use of PMA and ionomycin for cell stimulation can be potent and may lead to some MALT1-independent effects.[10][11]
-
Recommendation: Include appropriate controls, such as vehicle-treated stimulated cells and this compound-treated unstimulated cells, to differentiate between the effects of the inhibitor and the stimulation itself.
-
Q5: Are there any known off-target effects of this compound?
This compound is reported to be a highly selective inhibitor of MALT1.[12] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration determined by a dose-response experiment.
Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Allosteric inhibitor of MALT1 protease | [1][7] |
| Binding Site | Trp580 pocket | [1] |
| IC50 | 5 nM (cell-free assay) | [7] |
| Typical Cell Culture Concentration | 2 µM | [6][7] |
| Typical Incubation Time | 18-24 hours | [6] |
| Primary Readout for Inhibition | Cleavage of MALT1 substrates (e.g., CYLD, RelB, BCL10) | [3][6] |
Experimental Protocols
Protocol 1: Assessment of MALT1 Substrate Cleavage by Western Blot
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the predetermined time (e.g., 18-24 hours).
-
Cell Stimulation (Optional): If studying stimulated pathways, add PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for the final 1-2 hours of incubation.[7]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved and total forms of MALT1 substrates (e.g., CYLD, RelB) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.[13][14]
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of viable cells.
Visualizations
Caption: Simplified MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
MLT-748 Technical Support Center: Stability and Long-Term Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of MLT-748 for long-term experimental use. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Some suppliers suggest that it can be stored for up to three years under these conditions.[1][2] For shorter periods, storage at 4°C for up to two years is also cited as acceptable.[3]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be stored at -80°C for long-term use, with a suggested stability of up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Q3: My this compound solution has precipitated after dilution. What should I do?
Precipitation can occur when a concentrated DMSO stock solution is diluted in an aqueous medium. To avoid this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1] If precipitation still occurs, sonication can be used to help redissolve the compound.[1]
Q4: What solvent should I use to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3]
Q5: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Precipitation of the compound in the experimental medium. | 1. Verify that the solid compound and stock solutions have been stored at the recommended temperatures. 2. Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1][2] 3. Pre-warm solutions to 37°C before dilution and use sonication if precipitation occurs.[1] |
| Difficulty dissolving the compound. | 1. Using a suboptimal solvent. 2. The concentration exceeds the solubility limit. 3. Using DMSO with absorbed moisture. | 1. Use high-quality, anhydrous DMSO to prepare stock solutions. 2. Refer to the supplier's datasheet for solubility information. Sonication may aid in dissolving the compound.[1] 3. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Precipitate forms upon dilution in aqueous buffer or media. | 1. Low temperature of the stock solution or diluent. 2. Direct dilution of a highly concentrated organic stock into an aqueous solution. | 1. Pre-heat both the stock solution and the diluent to 37°C before mixing.[1] 2. Perform a serial dilution of the DMSO stock solution with DMSO first, before adding it to the aqueous medium.[1] |
Quantitative Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound based on information from various suppliers.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration | Source |
| -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [3] |
Table 2: Storage Conditions for this compound in Solution
| Storage Temperature | Solvent | Duration | Source |
| -80°C | DMSO | Up to 1 year | [1] |
| -20°C | DMSO | Up to 3 months | [2] |
| -20°C | DMSO | Up to 1 month | [3] |
| 4°C | Not specified | Over one week | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Visual Guides
Caption: Decision tree for proper storage of this compound.
Caption: Workflow for troubleshooting common this compound issues.
References
Preventing MLT-748 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MLT-748 in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] It binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing the tryptophan residue Trp580. This action locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[3] MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signalosome complex, which is crucial for NF-κB signaling downstream of B-cell and T-cell antigen receptors.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized below. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles of stock solutions.[1][2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Sonication may be used to aid dissolution. For cell-based assays, it is advisable to first dilute the DMSO stock solution to an intermediate concentration before adding it to the aqueous cell culture medium to avoid precipitation. Pre-warming the medium and the diluted stock solution to 37°C can also help prevent precipitation.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound will depend on the specific experimental setup, including the cell type and the desired level of MALT1 inhibition. This compound has a reported IC50 of approximately 5 nM in cell-free assays.[3] In cellular assays, concentrations typically range from the nanomolar to the low micromolar range. For example, a concentration of 2 µM has been used in studies with immortalized B cells and primary T cells for incubations of up to 24 hours.[2][3][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect of this compound | Degradation of this compound: Improper storage or handling can lead to degradation. Stock solutions may have undergone multiple freeze-thaw cycles. | - Ensure this compound powder is stored at -20°C and stock solutions at -80°C. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working dilutions for each experiment. |
| Precipitation of this compound: The compound may precipitate when added to aqueous buffers or cell culture media. | - Prepare a higher concentration stock in DMSO and perform serial dilutions. - Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls. - Pre-warm media and solutions to 37°C before adding the compound. | |
| Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit MALT1 in the specific cell line or experimental setup. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your system. | |
| High background signal or off-target effects | High concentration of this compound: Using excessively high concentrations can lead to non-specific effects. | - Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically below 0.5%). | |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation time, cell density, or reagent preparation can lead to variability. | - Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation. - Always include positive and negative controls in your experimental design. |
| Cell line integrity: The responsiveness of the cell line to MALT1 inhibition may have changed over time with continuous passaging. | - Use low-passage number cells and regularly check for mycoplasma contamination. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | Up to 3 years | [1][2] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [1] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 200 mg/mL (406.24 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [2] |
Table 3: Potential Degradation Factors and Prevention
| Factor | Potential Effect on this compound | Preventative Measures |
| pH | Although specific data for this compound is not available, compounds with similar chemical scaffolds (pyrazolopyrimidines) can be susceptible to hydrolysis under strongly acidic or basic conditions. | - Maintain stock solutions in anhydrous DMSO. - For aqueous buffers, use a pH range that is known to be stable for similar compounds (typically near neutral pH). - Minimize the time the compound is in aqueous solution before use. |
| Light | Photodegradation can occur in compounds with chromophores. The potential for photodegradation of this compound has not been specifically reported. | - Store stock solutions and experimental setups protected from light, for example, by using amber vials or covering plates with foil. |
| Oxidation | Susceptibility to oxidation is possible, especially in the presence of reactive oxygen species in the culture medium. | - Use fresh, high-quality cell culture media. - Consider the use of antioxidants in the experimental setup if oxidation is suspected, but be aware of potential interference with the assay. |
| Temperature | Elevated temperatures can accelerate chemical degradation. | - Adhere to recommended storage temperatures. - Avoid prolonged exposure of solutions to room temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
-
Preparation of Working Solutions:
-
For a typical cell-based assay, prepare an intermediate dilution of the stock solution in DMSO.
-
Further dilute the intermediate solution into pre-warmed (37°C) cell culture medium to the final desired concentration immediately before adding to the cells. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: In Vitro MALT1 Inhibition Assay in a B-Cell Lymphoma Cell Line
-
Cell Seeding:
-
Seed a MALT1-dependent B-cell lymphoma cell line (e.g., TMD8) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your stock solution.
-
Add the desired final concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the cells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.[8]
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: MALT1 Signaling Pathway and this compound Inhibition.
Caption: In Vitro MALT1 Inhibition Experimental Workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell viability issues with MLT-748 and how to resolve them
Welcome to the technical support center for MLT-748, a potent and selective allosteric inhibitor of MALT1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address challenges, particularly those related to cell viability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound, with a focus on unexpected effects on cell viability.
Question 1: After treating my cells with this compound, I observed a significant decrease in cell viability, which was not expected for my cell line. What could be the cause?
Answer:
Unexpected cytotoxicity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Concentration Optimization: The effective concentration of this compound is highly cell-line dependent. While it has a biochemical IC50 of 5 nM for MALT1, the concentration required to elicit a cellular response can be significantly higher and may overlap with cytotoxic concentrations in sensitive cell lines.[1][2][3]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow it down based on the observed effects on your target and on cell viability.
-
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[4] High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is below a non-toxic level, typically less than 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.
-
-
On-Target Cytotoxicity: MALT1 is a key component of the NF-κB signaling pathway, which is essential for the survival of certain cell types, particularly some cancer cell lines like Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[3] Inhibition of MALT1 can lead to apoptosis in these MALT1-dependent cells.
-
Recommendation: Investigate whether your cell line is known to be dependent on the NF-κB pathway for survival. If so, the observed cell death may be an expected on-target effect of this compound.
-
-
Off-Target Effects: While this compound is highly selective for MALT1, off-target effects, especially at high concentrations, cannot be entirely ruled out.[3]
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If possible, use a structurally unrelated MALT1 inhibitor as a control to confirm that the observed phenotype is due to MALT1 inhibition.
-
-
Cell Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, high cell density, nutrient depletion) can sensitize cells to the effects of a chemical inhibitor.
-
Recommendation: Ensure your cells are healthy and growing optimally before starting the experiment. Regularly check for contamination.
-
Question 2: I am not observing any effect of this compound on my target, even at high concentrations. What should I do?
Answer:
A lack of effect could be due to several reasons. Consider the following troubleshooting steps:
-
Compound Stability and Storage: Improper storage of this compound can lead to its degradation.
-
Cell Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell lines.
-
MALT1 Activity in Your Cell Line: The targeted pathway may not be active in your chosen cell line under basal conditions.
-
Recommendation: Stimulate the cells to activate the MALT1 pathway. For instance, treatment with phorbol myristate acetate (PMA) and ionomycin can activate MALT1's proteolytic function.[6] You can then assess the inhibitory effect of this compound on a known MALT1 substrate, such as CYLD or BCL10.[6]
-
-
Assay Sensitivity: The assay you are using to measure the downstream effects of MALT1 inhibition may not be sensitive enough.
-
Recommendation: Use a highly sensitive and direct readout of MALT1 activity, such as measuring the cleavage of a specific MALT1 substrate by Western blot or monitoring the secretion of MALT1-dependent cytokines like IL-2.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| IC50 (MALT1, cell-free assay) | 5 nM | Potent inhibitor of MALT1 protease activity.[1][2][3] |
| Kd (mutant MALT1-W580S) | 13 nM | Binds with high affinity to a mutant form of MALT1.[2][7] |
| Kd (wild-type MALT1) | 42 nM | High-affinity binding to the wild-type protein.[2] |
| EC50 (cellular MALT1-W580S stabilization) | 69 nM | Effective concentration for stabilizing mutant MALT1 in cells.[2][7] |
| IC50 (Jurkat T cell IL-2 reporter assay) | 39 nM | Inhibition of T-cell receptor downstream signaling.[6] |
| IC50 (Primary human T cell IL-2 secretion) | 52 nM | Inhibition of cytokine secretion in primary T cells.[6] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Reference |
| Human Lymphocytes (B and T cells) | Inhibition of MALT1 substrate cleavage | 1 - 2 µM | Up to 24 hours | [1][6] |
| ABC DLBCL Cell Lines | Inhibition of MALT1 protease activity | 2 µM | 18 hours | [8] |
| Jurkat T cells | IL-2 reporter gene assay | 1 - 10 µM | 5.5 hours | [6] |
| Primary Human T cells | IL-2 secretion assay | 1 - 10 µM | 24 hours | [6] |
Experimental Protocols
Protocol 1: General Guidelines for Preparing this compound Stock and Working Solutions
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the lyophilized this compound powder in anhydrous DMSO. Sonication may be required to fully dissolve the compound.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by serially diluting the stock solution in cell culture medium. To avoid precipitation, it is recommended to pre-warm the medium to 37°C before adding the compound.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is kept constant across all conditions (including the vehicle control) and is at a non-toxic level (typically <0.1%).
Protocol 2: Assessing Cell Viability Using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
MLT-748 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting MLT-748 incubation time for optimal experimental results. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound in cell-based assays?
A common starting point for this compound incubation is a 24-hour period at a concentration of 2 µM.[1][2][3] This has been shown to be effective in various cell lines, including immortalized B cells and primary human T cells, for inhibiting the cleavage of MALT1 substrates and observing downstream effects on signaling pathways like NF-κB.[1][2][3] Some studies have also utilized an 18-hour incubation time with similar positive results.[4]
Q2: What is the mechanism of action for this compound?
This compound is a potent, selective, and allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] It functions by binding to the allosteric Trp580 pocket at the interface between the caspase and immunoglobulin (Ig3) domains of MALT1.[2] This binding event displaces Trp580 and locks the catalytic site in an inactive conformation, thereby preventing MALT1 from cleaving its substrates.[2] this compound has a reported IC50 of 5 nM in cell-free assays.[1][2]
Q3: Is this compound a reversible inhibitor?
Yes, this compound is a reversible allosteric inhibitor.[5] This means it does not form a permanent covalent bond with the MALT1 protein. The reversibility of the inhibition can be observed in washout experiments, where the removal of the compound from the cell culture medium can lead to the recovery of MALT1 function.[2][5]
Troubleshooting Guide
Issue 1: Incomplete inhibition of MALT1 activity.
-
Possible Cause: The incubation time may be too short for this compound to reach its maximal effect in your specific cell type or experimental conditions.
-
Troubleshooting Steps:
-
Extend Incubation Time: If you are using a shorter incubation period, consider extending it to the standard 18 or 24 hours.
-
Optimize Concentration: While 2 µM is a common concentration, it is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
-
Issue 2: Observed cytotoxicity or off-target effects.
-
Possible Cause: Prolonged incubation times or high concentrations of this compound may lead to cellular stress or off-target effects.
-
Troubleshooting Steps:
-
Reduce Incubation Time: Conduct a time-course experiment to identify the minimum incubation time required to achieve the desired level of MALT1 inhibition. This can help to minimize time-dependent toxicity.
-
Lower Concentration: Perform a dose-response curve to find the lowest effective concentration that inhibits MALT1 without causing significant cytotoxicity.
-
Perform Cytotoxicity Assays: It is recommended to run a standard cytotoxicity assay (e.g., MTS or LDH assay) with a range of this compound concentrations and incubation times to establish a therapeutic window for your specific cell line.
-
Issue 3: Variability in experimental results.
-
Possible Cause: Inconsistent incubation times or other experimental variables can lead to result variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the incubation time, cell density, and this compound concentration are kept consistent across all experiments.
-
Control for Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy before and during the experiment.
-
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for MALT1 Inhibition
This protocol outlines a time-course experiment to identify the most suitable this compound incubation period for your specific research needs.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (e.g., 2 µM).
-
Time Points: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 18, 24, and 48 hours).
-
Endpoint Analysis: At each time point, harvest the cells and analyze for MALT1 inhibition. This can be done by assessing the cleavage of a known MALT1 substrate (e.g., CYLD, BCL10, or RelB) via Western blot or by measuring the activity of a downstream signaling pathway (e.g., NF-κB reporter assay).
-
Data Analysis: Plot the level of MALT1 inhibition against the incubation time to determine the point at which the maximal effect is achieved and maintained.
Protocol 2: Washout Experiment to Assess Reversibility and Duration of Effect
This protocol is designed to evaluate the reversibility of this compound inhibition and the duration of its effect after removal.
Methodology:
-
Initial Incubation: Treat cells with this compound at the determined optimal concentration and incubation time (e.g., 2 µM for 24 hours).[2]
-
Washout: After incubation, carefully remove the medium containing this compound. Wash the cells three times with sterile PBS to ensure complete removal of the compound.[2]
-
Recovery Period: Add fresh, compound-free medium to the cells and incubate for various recovery time points (e.g., 1, 2, 4, 8, and 24 hours). Some studies have used a 2-hour rest period post-washout.[2]
-
Stimulation and Analysis: Following the recovery period, you can stimulate the cells (e.g., with PMA and ionomycin) to activate the MALT1 pathway and assess the recovery of MALT1 substrate cleavage or downstream signaling.[2]
-
Data Analysis: Compare the MALT1 activity in the washout samples to continuously treated and untreated controls to determine the rate and extent of functional recovery.
Data Presentation
Table 1: Summary of Reported this compound Incubation Conditions and Effects
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Immortalized B cells (patient-derived) | 2 µM | 24 hours | Increased phosphorylation of p65 and IκBα after stimulation. | [1][3] |
| Primary human CD3+ T cells | 2 µM | 24 hours | Blocked cleavage of MALT1 substrates. | [2] |
| ABC-DLBCL cell lines | 2 µM | 18 hours | Decrease in MALT1 target gene expression. | [4] |
| Jurkat T cells | Not specified | 5.5 hours | Inhibition of IL-2 reporter gene activity. | [5] |
Visualizations
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to MLT-748 in Cancer Cell Lines
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the MALT1 inhibitor, MLT-748. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming resistance.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise when working with this compound and cancer cell lines.
Q1: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors. Firstly, ensure the baseline MALT1 activity in your cell line. Cell lines with low or absent MALT1 expression or activity will inherently be resistant. Secondly, the resistance may be intrinsic (pre-existing) or acquired.
-
Intrinsic Resistance: Some cancer cell lines, particularly those with mutations downstream of MALT1 in the NF-κB signaling pathway, may be inherently resistant. For example, Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines such as U2932 and HLY-1 harbor mutations that activate NF-κB signaling independently of MALT1, rendering them less sensitive to MALT1 inhibitors.[1]
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the drug. This can occur through various mechanisms, including the activation of bypass signaling pathways.
Q2: How can I determine if my cell line has developed acquired resistance to this compound?
A2: To confirm acquired resistance, you can perform a dose-response assay comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant rightward shift in the IC50 value for the resistant line indicates acquired resistance.
Quantitative Data Summary: Expected IC50 Shift in Resistant Cells
| Cell Line Status | Expected IC50 Range for this compound | Fold Change in IC50 |
| Sensitive | 5 - 50 nM | 1x |
| Moderately Resistant | 100 - 500 nM | 10-100x |
| Highly Resistant | > 1 µM | >100x |
Q3: What are the known molecular mechanisms of resistance to MALT1 inhibitors like this compound?
A3: Research on MALT1 inhibitors has identified several key resistance mechanisms:
-
Bypass Signaling Pathway Activation: A primary mechanism of resistance is the activation of alternative pro-survival signaling pathways that compensate for the inhibition of MALT1. The PI3K/AKT/mTOR pathway is a frequently observed escape route.[2] Inhibition of MALT1 can lead to the feedback activation of mTORC1, promoting cell survival.[2]
-
Downstream Mutations: Mutations in proteins downstream of MALT1 in the NF-κB pathway can lead to constitutive pathway activation, making the cells independent of MALT1 activity.[3]
-
MALT1 Overexpression: In some contexts, such as Mantle Cell Lymphoma (MCL) resistant to upstream inhibitors like BTK inhibitors, overexpression of MALT1 itself can be a resistance mechanism.[4][5][6][7]
Q4: My cells are showing increased phosphorylation of S6 kinase after this compound treatment. What does this indicate?
A4: Increased phosphorylation of S6 kinase (a downstream effector of mTORC1) is a strong indicator of feedback activation of the PI3K/mTOR pathway.[8] This is a common mechanism of resistance to targeted therapies, including MALT1 inhibitors.
Q5: What strategies can I employ in my experiments to overcome resistance to this compound?
A5: Based on the known resistance mechanisms, several strategies can be explored:
-
Combination Therapy: This is a promising approach to counteract resistance.
-
MALT1 and BTK Inhibitors: In cell lines where MALT1 overexpression drives resistance to BTK inhibitors, a combination of this compound and a BTK inhibitor (e.g., ibrutinib, pirtobrutinib) may be synergistic.[4][5][7]
-
MALT1 and PI3K/mTOR Inhibitors: To overcome resistance mediated by the activation of the PI3K/mTOR pathway, combining this compound with a PI3K inhibitor (e.g., idelalisib) or an mTOR inhibitor (e.g., rapamycin) can be effective.[8][2]
-
MALT1 and BCL-2 Inhibitors: MALT1 inhibition can increase dependence on the pro-survival protein BCL-2. Combining this compound with a BCL-2 inhibitor (e.g., venetoclax) has shown synergistic effects in preclinical models.[9][10]
-
-
Investigating Downstream Signaling: If you suspect downstream mutations, perform western blots to assess the phosphorylation status of key NF-κB pathway proteins (e.g., IKKα/β, IκBα, p65) to confirm pathway activation despite MALT1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound resistance.
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months. It is advisable to cryopreserve cells at each stage of increased resistance.[11]
-
Characterize Resistant Population: Once a cell population is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a dose-response assay to confirm the shift in IC50.
-
Isolate Clonal Populations (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.[12]
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
This protocol is for assessing the cytotoxic effect of this compound and determining the IC50 value.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Add Reagent: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
MALT1 Signaling Pathway and Points of Resistance
The following diagram illustrates the canonical MALT1 signaling pathway and highlights potential points where resistance to this compound can occur.
Caption: MALT1 signaling and resistance pathways.
Experimental Workflow: Investigating this compound Resistance
This workflow outlines the key steps to characterize and investigate resistance to this compound in a cancer cell line.
Caption: Workflow for investigating this compound resistance.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. oncotarget.com [oncotarget.com]
- 4. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 5. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 8. ashpublications.org [ashpublications.org]
- 9. MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.lonza.com [knowledge.lonza.com]
Validation & Comparative
A Head-to-Head Comparison of MALT1 Inhibitors: MLT-748 vs. MLT-747
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MALT1 inhibitors MLT-748 and MLT-747, supported by experimental data. Both compounds are potent, selective, and allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of lymphocyte activation and a therapeutic target in immunology and oncology.
This compound and MLT-747 are closely related chemical entities that function by binding to an allosteric site in the MALT1 protein, specifically in the Trp580 pocket.[1][2] This binding event locks the enzyme in an inactive conformation, thereby preventing its proteolytic activity.[2] Experimental evidence indicates that this compound exhibits superior potency in both biochemical and cellular assays compared to MLT-747.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and MLT-747 based on available experimental data.
Table 1: Biochemical Potency Against Wild-Type MALT1
| Inhibitor | IC50 (nM) |
| This compound | 5[3] |
| MLT-747 | 14[3] |
IC50 (Half-maximal inhibitory concentration) values were determined using a biochemical assay measuring the cleavage of a fluorogenic peptide substrate by recombinant human MALT1 protease.
Table 2: Cellular Activity in Human Lymphocytes
| Inhibitor | Assay | Cell Type | IC50 / EC50 (nM) |
| This compound | BCL10 Cleavage Inhibition | OCI-Ly3 B cells | 31[4] |
| This compound | IL-2 Reporter Gene Assay | Jurkat T cells | 39[4] |
| This compound | Mutant MALT1-W580S Stabilization | Patient-derived B cells | 69 (EC50)[1] |
| MLT-747 | Mutant MALT1-W580S Stabilization | Patient-derived B cells | 314 (EC50)[1] |
IC50 values in cellular assays represent the concentration required to inhibit 50% of the cellular response. EC50 (Half-maximal effective concentration) for mutant MALT1 stabilization reflects the concentration needed to achieve 50% of the maximal stabilizing effect.
MALT1 Signaling Pathway and Inhibition
MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors like the T-cell receptor (TCR) and B-cell receptor (BCR). Upon activation, MALT1 functions as both a scaffold protein and a protease. Its proteolytic activity is essential for the cleavage of several substrates, including BCL10 and RelB, which ultimately leads to the activation of the NF-κB signaling pathway. This pathway is crucial for lymphocyte activation, proliferation, and survival.
Experimental Methodologies
MALT1 Protease Biochemical Assay
This assay quantifies the enzymatic activity of MALT1 in a cell-free system.
Protocol:
-
Recombinant human MALT1 protease is incubated with varying concentrations of the inhibitor (this compound or MLT-747).
-
A fluorogenic MALT1 substrate, such as Ac-LRSR-AMC or Ac-Leu-Arg-Ser-Arg-Rh110-dPro, is added to the reaction.[3]
-
Cleavage of the substrate by active MALT1 releases a fluorescent molecule (AMC or Rhodamine 110).
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the inhibitor concentration against the percentage of MALT1 activity inhibition.
Cellular MALT1 Substrate Cleavage Assay
This assay assesses the ability of the inhibitors to block MALT1's proteolytic activity within a cellular context.
Protocol:
-
A relevant cell line, such as the activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line OCI-Ly3, is treated with a range of concentrations of this compound or MLT-747.
-
Cells are lysed, and the protein extracts are collected.
-
The cleavage of a specific MALT1 substrate, such as BCL10 or RelB, is analyzed by Western blotting.[5]
-
Antibodies specific to both the full-length and the cleaved forms of the substrate are used for detection.
-
The band intensities are quantified, and the IC50 value for the inhibition of substrate cleavage is calculated.
IL-2 Reporter Gene Assay in Jurkat T cells
This cellular assay measures the downstream consequences of MALT1 inhibition on T-cell activation.
Protocol:
-
Jurkat T cells, which are engineered to express a luciferase reporter gene under the control of the IL-2 promoter, are used.
-
The cells are pre-incubated with different concentrations of the MALT1 inhibitor.
-
T-cell activation is stimulated using agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin or anti-CD3/CD28 antibodies.
-
Activation of the IL-2 promoter drives the expression of luciferase.
-
Luciferase activity is quantified by adding a luciferin substrate and measuring the resulting luminescence.
-
The IC50 value is determined by the concentration of the inhibitor that causes a 50% reduction in luciferase activity.[4]
Conclusion
Based on the available biochemical and cellular data, this compound is a more potent inhibitor of MALT1 than MLT-747. This is evidenced by its lower IC50 value in the biochemical protease assay and its superior efficacy in cellular assays, including the stabilization of mutant MALT1 and the inhibition of downstream signaling events. These findings position this compound as a more promising candidate for further investigation in therapeutic contexts where MALT1 inhibition is desired. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating MLT-748's Specificity for MALT1 Protease Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MLT-748, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1), with other known MALT1 inhibitors. The information presented is supported by experimental data to validate its specificity for MALT1 protease activity.
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation in lymphocytes.[1][2] Its proteolytic activity is a critical driver in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[3][4] this compound has emerged as a highly potent, selective, and allosteric inhibitor of MALT1.[5][6] This guide will delve into the experimental validation of this compound's specificity and compare its performance against other MALT1 inhibitors.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1.[5][7] This binding displaces the tryptophan residue at position 580 (Trp580), which in turn locks the catalytic site in an inactive conformation.[5][8] This allosteric mode of inhibition confers high selectivity for MALT1.
Comparative Inhibitor Performance
The efficacy of this compound has been benchmarked against other MALT1 inhibitors with different mechanisms of action, including other allosteric inhibitors and active-site directed inhibitors. The following tables summarize the available quantitative data for comparison.
| Table 1: Biochemical Potency of MALT1 Inhibitors | |||
| Inhibitor | Mechanism of Action | Target | IC50 (nM) |
| This compound | Allosteric | MALT1 Protease | 5[5][6] |
| MLT-747 | Allosteric | MALT1 Protease | 14[8][9] |
| JNJ-67690246 | Allosteric | MALT1 Protease | 15[10] |
| MLT-985 | Allosteric | MALT1 Protease | 3[9] |
| MI-2 | Covalent Active Site | MALT1 Protease | 5840[11][12] |
| Z-VRPR-FMK | Irreversible Active Site | MALT1 Protease | - |
| Mepazine | Active Site | MALT1 Protease | 420-830[9][12] |
| Table 2: Cellular Activity of MALT1 Inhibitors | |||
| Inhibitor | Cell-Based Assay | Cell Line | IC50 / EC50 (nM) |
| This compound | IL-2 Reporter Gene | Jurkat T-cells | 39[10] |
| This compound | IL-2 Secretion | Primary Human T-cells | 52[10] |
| This compound | MALT1-W580S Stabilization | Patient B-cells | 69[6] |
| JNJ-67690246 | IL-6/IL-10 Secretion | OCI-Ly3 | 60[10] |
| MI-2 | Growth Inhibition (GI50) | HBL-1 | 200[11] |
| MI-2 | Growth Inhibition (GI50) | TMD8 | 500[11] |
Experimental Protocols
The validation of this compound's specificity and potency involves a series of biochemical and cellular assays.
Biochemical Protease Activity Assay:
This assay quantifies the direct inhibitory effect of a compound on MALT1 enzymatic activity.
-
Reagents: Recombinant full-length MALT1 protein, a fluorogenic MALT1 substrate peptide (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro or Ac-LRSR-AMC), and the test inhibitor (this compound or alternatives).[8][13]
-
Procedure:
-
Recombinant MALT1 is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The cleavage of the substrate by MALT1 results in the release of a fluorescent group (e.g., Rhodamine 110 or AMC), which is measured over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the MALT1 protease activity.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce MALT1 activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Cellular MALT1 Substrate Cleavage Assay:
This assay assesses the ability of an inhibitor to block MALT1 protease activity within a cellular context.
-
Cell Culture: A suitable cell line, such as ABC-DLBCL cells (e.g., HBL-1, TMD8) or Jurkat T-cells, is cultured.[10][11]
-
Stimulation and Inhibition:
-
Analysis by Western Blot:
-
Data Interpretation: A dose-dependent decrease in the levels of cleaved substrates and a corresponding increase in the full-length proteins indicate effective MALT1 inhibition.
NF-κB Reporter Gene Assay:
This assay measures the downstream consequence of MALT1 inhibition on NF-κB signaling.
-
Reporter System: A cell line (e.g., Jurkat T-cells) is engineered to express a reporter gene, such as luciferase, under the control of an NF-κB responsive promoter (e.g., the IL-2 promoter).[10]
-
Assay Procedure:
-
The reporter cells are treated with the MALT1 inhibitor.
-
NF-κB signaling is activated via stimulation (e.g., PMA and anti-CD28).
-
After a suitable incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
-
Outcome: A reduction in reporter gene activity in the presence of the inhibitor demonstrates the suppression of MALT1-dependent NF-κB activation.
Selectivity Profiling:
To confirm specificity, lead compounds are typically tested against a panel of other proteases, particularly those with similar substrate specificities or structures, such as other caspases.[8][11] this compound has been shown to be highly selective for MALT1, with no significant inhibitory activity against a panel of 22 other human proteases at concentrations up to 100 µM.[8]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the biochemical MALT1 protease activity assay.
Caption: General workflow for cellular assays to validate MALT1 inhibitors.
References
- 1. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 3. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
MLT-748: A Comparative Analysis of its Cross-reactivity with other Paracaspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective MALT1 inhibitor, MLT-748, with a focus on its cross-reactivity profile. As MALT1 is the only known human paracaspase, this guide will objectively assess the performance of this compound against other classes of proteases, supported by available experimental data.
Executive Summary
This compound is a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), the sole member of the paracaspase family in humans. With a half-maximal inhibitory concentration (IC50) of 5 nM for MALT1, this compound demonstrates exceptional selectivity.[1][2] Extensive screening has revealed no significant inhibitory activity against a panel of 22 other human proteases, underscoring its specific mechanism of action. This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for research and a promising candidate for therapeutic development.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound has been demonstrated by screening against a wide range of human proteases. The following table summarizes the inhibitory activity of this compound against its primary target, MALT1, and other proteases.
| Target | Target Class | This compound IC50 | Reference |
| MALT1 | Paracaspase | 5 nM | [1][2] |
| 22 Other Human Proteases | Various | > 100 µM |
Note: The specific identities of the 22 other human proteases tested in the screening panel have not been publicly disclosed in the primary literature.
MALT1 Signaling Pathway
MALT1 is a crucial component of the Carma-Bcl10-MALT1 (CBM) signalosome, which plays a pivotal role in lymphocyte activation and proliferation through the activation of the NF-κB signaling pathway. The following diagram illustrates the central role of MALT1 in this pathway.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Protocols
The potency and selectivity of this compound were determined using a combination of biochemical and cellular assays.
Biochemical Protease Assay
Objective: To determine the direct inhibitory activity of this compound on purified MALT1 protease.
Methodology:
-
Recombinant human MALT1 protease is incubated with varying concentrations of this compound.
-
A fluorogenic peptide substrate, Ac-Leu-Arg-Ser-Arg-Rh110-dPro, is added to the reaction.
-
The cleavage of the substrate by MALT1 results in the release of a fluorescent rhodamine 110 group.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for MALT1 Inhibition
Objective: To assess the ability of this compound to inhibit MALT1 activity within a cellular context.
1. MALT1 Substrate Cleavage Assay (Western Blot):
-
Cell lines: Human lymphoma cell lines (e.g., OCI-Ly3) or primary lymphocytes are used.
-
Treatment: Cells are pre-incubated with a range of this compound concentrations, followed by stimulation with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin to activate the MALT1 pathway.
-
Analysis: Cell lysates are prepared and subjected to Western blot analysis using antibodies specific for MALT1 substrates such as CYLD or RelB.
-
Readout: Inhibition of MALT1 is quantified by the reduction in the appearance of cleaved substrate fragments in the presence of this compound.
2. Cytokine Secretion Assay (ELISA):
-
Cell lines: Jurkat T-cells or primary T-cells are stimulated to produce cytokines in the presence of varying concentrations of this compound.
-
Analysis: The concentration of secreted cytokines, such as Interleukin-2 (IL-2) or Interleukin-6 (IL-6) and Interleukin-10 (IL-10), in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Readout: The IC50 value is determined by the concentration of this compound required to inhibit 50% of the cytokine production.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a general workflow for assessing the selectivity of a protease inhibitor like this compound.
Caption: General workflow for protease inhibitor selectivity profiling.
Conclusion
References
Efficacy of MLT-748 in Ibrutinib-Resistant Lymphoma Models: A Comparative Guide
In the evolving landscape of lymphoma therapeutics, the emergence of resistance to targeted agents such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib presents a significant clinical challenge. This guide provides a comparative analysis of MLT-748, a novel MALT1 inhibitor, against other therapeutic alternatives in preclinical models of ibrutinib-resistant lymphoma. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Ibrutinib Resistance and the Role of MALT1
Ibrutinib has revolutionized the treatment of various B-cell malignancies. However, a substantial number of patients develop resistance, often through mutations in BTK or downstream signaling components like PLCγ2.[1] This has spurred the development of novel therapeutic strategies that can bypass these resistance mechanisms. One such promising target is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CBM signalosome complex, which acts downstream of BTK and is crucial for NF-κB signaling, a pathway essential for the survival and proliferation of many lymphoma subtypes.[1][2]
This compound is a potent and selective small-molecule inhibitor of MALT1 paracaspase activity. By targeting a downstream node in the B-cell receptor (BCR) signaling pathway, this compound has the potential to be effective in lymphomas that have developed resistance to upstream inhibitors like ibrutinib.
Comparative Efficacy of this compound and Alternatives
This section presents available preclinical data for this compound and key alternatives in ibrutinib-resistant lymphoma models. It is important to note that direct head-to-head preclinical studies are limited. The data presented below is compiled from various studies and different experimental systems; therefore, direct comparison of absolute values should be interpreted with caution.
MALT1 Inhibition: Efficacy of MI-2 (a close analog of this compound) in Ibrutinib-Resistant Primary CLL Cells
Studies using MI-2, a well-characterized MALT1 inhibitor with a similar mechanism of action to this compound, have demonstrated its efficacy in primary chronic lymphocytic leukemia (CLL) cells from patients who have relapsed on ibrutinib.
| Cell Type | Treatment | Endpoint | Result | Reference |
| Ibrutinib-resistant primary CLL cells | MI-2 (2.5 µM) | Apoptosis Induction (24h) | Significant increase in cell death compared to pre-treatment | [1] |
| Ibrutinib-resistant primary CLL cells | MI-2 | Cell Viability | Dose-dependent cytotoxicity | [1] |
Alternative Therapies in Ibrutinib-Resistant Models
Several alternative therapeutic agents have been investigated for their efficacy in ibrutinib-resistant lymphoma. These include the BCL2 inhibitor venetoclax and next-generation BTK inhibitors such as acalabrutinib and zanubrutinib.
Venetoclax in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL)
| Model | Treatment | Endpoint | Result | Reference |
| Ibrutinib-resistant MCL cell lines | Venetoclax | Cell Viability | Effective in inducing apoptosis | [3] |
| Ibrutinib-resistant MCL patient-derived xenografts | Venetoclax | Tumor Growth | Inhibition of tumor growth | [3] |
Next-Generation BTK Inhibitors in Ibrutinib-Resistant Models
Next-generation BTK inhibitors are designed to have increased selectivity and potency, and some can overcome certain ibrutinib resistance mutations.
| Drug | Model | Endpoint | Result | Reference |
| Acalabrutinib | Ibrutinib-intolerant CLL patient cells | Overall Response Rate (Clinical) | 73% | [4] |
| Zanubrutinib | Ibrutinib-resistant MCL cell lines | Cell Proliferation | Inhibition of proliferation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Apoptosis Assays
Primary CLL cells or lymphoma cell lines were cultured in appropriate media. For viability assays, cells were treated with serial dilutions of the indicated compounds (e.g., MI-2, venetoclax) for specified durations (e.g., 24, 48, or 72 hours). Cell viability was typically assessed using colorimetric assays such as MTS or CellTiter-Glo, which measure metabolic activity. For apoptosis assays, cells were treated with the compounds and then stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) followed by analysis using flow cytometry.[1][6]
Western Blotting
To assess the on-target effects of the inhibitors, western blotting was used to measure the levels of key signaling proteins. Following treatment with the inhibitors, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., cleaved PARP, p-BTK, p-PLCγ2) and loading controls (e.g., β-actin or GAPDH).[1]
Xenograft Models
To evaluate in vivo efficacy, immunodeficient mice (e.g., NSG or SCID) were subcutaneously or intravenously injected with lymphoma cells. Once tumors were established, mice were randomized into treatment and control groups. The treatment group received the investigational drug (e.g., this compound, venetoclax) via an appropriate route of administration (e.g., oral gavage). Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed.[3][7]
Visualizing the Mechanisms of Action and Experimental Workflows
To further elucidate the scientific rationale and experimental designs, the following diagrams are provided.
References
- 1. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 3. Targeting glutaminase is therapeutically effective in ibrutinib-resistant mantle cell lymphoma | Haematologica [haematologica.org]
- 4. Combined therapy with ibrutinib and bortezomib followed by ibrutinib maintenance in relapsed or refractory mantle cell lymphoma and high-risk features: a phase 1/2 trial of the European MCL network (SAKK 36/13) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LINK-A lncRNA overcomes ibrutinib resistance in mantle cell lymphoma by regulating Akt/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of MALT1 Allosteric Inhibitors: MLT-748 and JNJ-67690246
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): MLT-748 and JNJ-67690246. MALT1 is a key mediator in the canonical NF-κB signaling pathway and a promising therapeutic target in oncology, particularly for B-cell lymphomas.[1][2] This analysis consolidates available preclinical data to facilitate an objective comparison of their performance.
Mechanism of Action
Both this compound and JNJ-67690246 are classified as allosteric inhibitors of MALT1.[3] They bind to a site distinct from the active catalytic site, inducing a conformational change that locks the enzyme in an inactive state.[4] This allosteric inhibition prevents the proteolytic activity of MALT1, which is crucial for the activation of NF-κB signaling.
This compound binds to the allosteric Trp580 side chain of MALT1, which locks the protease in an inactive conformation.[3]
JNJ-67690246 is also described as an allosteric MALT1 inhibitor.[3] While the precise binding site details are less publicly available compared to this compound, its functional effect is the potent inhibition of MALT1's enzymatic activity.[3] Another closely related clinical candidate from Janssen, JNJ-67856633 (safimaltib), is also a selective, allosteric MALT1 protease inhibitor, suggesting a consistent mechanism of action for this class of compounds from the company.[5][6][7][8][9][10]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and JNJ-67690246, primarily focusing on their inhibitory potency.
| Parameter | This compound | JNJ-67690246 | Reference |
| Biochemical IC50 | 5 nM (cell-free assay) | 15 nM | [3] |
| Cellular IC50 | - | 60 nM (IL-6/10 secretion in OCI-Ly3 cells) | [3] |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of action of allosteric inhibitors like this compound and JNJ-67690246.
Caption: MALT1 in NF-κB signaling and allosteric inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of MALT1 inhibitors.
Biochemical MALT1 Protease Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protein.
Caption: Biochemical MALT1 protease assay workflow.
Methodology:
-
Reagents: Purified recombinant MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, and the test compound (this compound or JNJ-67690246) at various concentrations.
-
Procedure:
-
The test compound is pre-incubated with the MALT1 enzyme in the assay buffer in a microplate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Analysis: The rate of reaction at each compound concentration is calculated and plotted against the log of the compound concentration to determine the IC50 value.
Cellular Cytokine Secretion Assay
This assay measures the effect of the inhibitor on a downstream biological function of MALT1 activation in a cellular context, such as the secretion of cytokines.
Methodology:
-
Cell Line: A MALT1-dependent cell line, such as the OCI-Ly3 activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line, is used.[3]
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with a range of concentrations of the test compound (this compound or JNJ-67690246).
-
Cells are stimulated to induce MALT1 activity and cytokine production (e.g., with phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
The cells are incubated for a specified period (e.g., 24-48 hours).
-
-
Data Acquisition: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-6, IL-10) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Analysis: The cytokine concentrations are plotted against the log of the compound concentration to calculate the cellular IC50 value.
Summary and Conclusion
Both this compound and JNJ-67690246 are potent allosteric inhibitors of MALT1, a critical therapeutic target in NF-κB driven lymphomas. Based on the available data, this compound demonstrates higher potency in biochemical assays. However, JNJ-67690246 has reported cellular potency data for cytokine inhibition, which is a key downstream effect of MALT1 activity.
The choice between these or other MALT1 inhibitors for further research and development would depend on a broader range of factors not fully detailed in the public domain, including selectivity, pharmacokinetic properties, and in vivo efficacy and safety profiles. The information and protocols provided in this guide offer a foundational comparison for researchers in the field. It is important to note that a significant portion of the publicly available data on Janssen's MALT1 inhibitor program focuses on the clinical candidate JNJ-67856633 (safimaltib), which may be a more advanced compound than JNJ-67690246.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 3. BCL10 Mutations Define Distinct Dependencies Guiding Precision Therapy for DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Facebook [cancer.gov]
- 6. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
Validating the On-Target Efficacy of MLT-748: A Comparative Analysis Using MALT1 Knockout Cells
For researchers, scientists, and drug development professionals, confirming the specific molecular target of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of MLT-748, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), and demonstrates the utility of MALT1 knockout cells in unequivocally validating its on-target effects. The experimental data herein underscores the specificity of this compound and offers a clear methodology for its evaluation.
MALT1 is a key scaffold and protease involved in the activation of the NF-κB signaling pathway, which is crucial for the function of immune cells.[1][2] Dysregulation of MALT1 activity is implicated in various lymphomas and autoimmune diseases, making it an attractive therapeutic target.[3][4] this compound is a potent, selective, and allosteric inhibitor of MALT1 with an IC50 of 5 nM.[5][6][7] It binds to the allosteric Trp580 pocket of MALT1, locking the catalytic site in an inactive state.[5][6] To definitively attribute the cellular effects of this compound to its interaction with MALT1, a comparison with MALT1 knockout (KO) cells is the gold standard.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade, initiated by antigen receptor stimulation.
Experimental Protocol: Confirming On-Target Effects of this compound
This protocol outlines a robust method to validate that the observed effects of this compound are directly mediated through the inhibition of MALT1.
Objective: To compare the effect of this compound on NF-κB signaling and cell viability in wild-type (WT) versus MALT1 knockout (KO) cells.
Cell Lines:
-
Wild-type (WT) immune cell line (e.g., Jurkat T cells or an ABC-DLBCL cell line like HBL-1).
-
MALT1 knockout (KO) version of the same cell line.
Reagents:
-
This compound (and a vehicle control, e.g., DMSO).
-
Cell culture medium and supplements.
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
Antibodies for Western blotting (anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-RelB, and a loading control like β-actin).
-
Reagents for cell viability assays (e.g., CellTiter-Glo®).
-
Reagents for cytokine secretion assays (e.g., IL-2 ELISA kit).
Procedure:
-
Cell Culture and Treatment:
-
Culture both WT and MALT1 KO cells under standard conditions.
-
Seed cells at an appropriate density for the planned assays.
-
Treat cells with increasing concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Stimulation:
-
For assays measuring signaling events, stimulate the cells with PMA and ionomycin for a short period (e.g., 30 minutes) to activate the NF-κB pathway.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting to assess the levels of key signaling proteins.
-
Probe for MALT1 to confirm its absence in the KO cells.
-
Probe for phosphorylated IκBα (p-IκBα) and total IκBα to assess IKK activity.
-
Probe for the MALT1 substrate RelB to assess MALT1 proteolytic activity.
-
-
Cytokine Secretion Assay:
-
Collect the cell culture supernatant after stimulation.
-
Measure the concentration of a downstream cytokine, such as IL-2, using an ELISA kit.
-
-
Cell Viability Assay:
-
Assess cell viability after treatment with this compound using a suitable assay to determine the cytotoxic or cytostatic effects.
-
Comparative Data Analysis
The following table summarizes the expected outcomes from the described experiments, highlighting the differential effects of this compound on WT and MALT1 KO cells.
| Parameter | Wild-Type (WT) Cells | MALT1 Knockout (KO) Cells | Alternative MALT1 Inhibitor (e.g., MI-2) |
| MALT1 Expression | Present | Absent | Present |
| Effect of this compound on MALT1 Substrate Cleavage (e.g., RelB) | Dose-dependent inhibition | No effect (no substrate cleavage to inhibit) | Dose-dependent inhibition |
| Effect of this compound on p-IκBα levels (post-stimulation) | Mild to no effect[6][8] | No effect | Mild to no effect |
| Effect of this compound on IL-2 Secretion (post-stimulation) | Dose-dependent inhibition[8] | No effect (IL-2 secretion already impaired) | Dose-dependent inhibition |
| Effect of this compound on Cell Viability (in MALT1-dependent cancer cells) | Dose-dependent decrease[9] | No effect (cells may already show reduced viability) | Dose-dependent decrease[10] |
Experimental Workflow
The workflow for validating the on-target effects of this compound is depicted below.
Comparison with Alternative Validation Methods
While MALT1 knockout cells provide the most definitive evidence for on-target activity, other methods can also be employed. The following diagram compares these approaches.
Conclusion
The use of MALT1 knockout cells provides an unambiguous method for confirming the on-target effects of this compound. As demonstrated, the cellular effects of this compound are ablated in the absence of its target, MALT1. This approach, in conjunction with biochemical assays and comparisons with other MALT1 inhibitors, provides a comprehensive validation of this compound's mechanism of action. For researchers in drug development, the integration of knockout cell lines into the preclinical testing cascade is an invaluable tool for ensuring target specificity and advancing promising therapeutic candidates. The genetic deletion of MALT1 has been shown to reduce cell growth and tumor progression in vivo, further validating its importance as a therapeutic target.[11]
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of MLT-748 and Mepazine in MALT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent MALT1 inhibitors: MLT-748 and mepazine. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of NF-κB signaling and a promising therapeutic target in immunology and oncology.[1] Understanding the distinct profiles of its inhibitors is crucial for advancing research and development in this area.
At a Glance: Key Differences
| Feature | This compound | Mepazine |
| Potency (IC50) | 5 nM[2][3][4][5] | 0.42 - 0.83 µM[4][6] |
| Mechanism of Action | Allosteric, reversible[2][7][8] | Allosteric, non-competitive, reversible[6][8][9][10] |
| Binding Site | Allosteric pocket at the interface of the caspase and Ig3 domains, displacing Trp580[2][3] | Binds to the same allosteric pocket as this compound[3][11][12] |
| Selectivity | Highly selective[2][4] | Potent and selective[6] |
| Cellular Activity | Inhibits MALT1 substrate cleavage and IL-2 production in T cells (IC50 = 39-52 nM)[13] | Reduces MALT1 protease activity in Jurkat T cells and induces apoptosis in MALT1-dependent ABC-DLBCL cells[6] |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the inhibitory activities of this compound and mepazine against MALT1.
| Parameter | This compound | Mepazine | Reference |
| Biochemical IC50 (MALT1 protease activity) | 5 nM | 0.83 µM (full-length GST-MALT1)0.42 µM (GST-MALT1 325-760) | [2][3][4][5],[6] |
| Dissociation Constant (Kd) for wild-type MALT1 | 42 nM | Not explicitly stated | [5][7][14] |
| Dissociation Constant (Kd) for mutant MALT1-W580S | 13 nM | Not explicitly stated | [3][5][7][14] |
| Cellular EC50 (stabilization of MALT1-W580S) | 69 nM | 1,138 nM | [3][5][14] |
| Cellular IC50 (IL-2 reporter in Jurkat T cells) | 39 nM | Not available | [13] |
| Cellular IC50 (IL-2 secretion from primary human T cells) | 52 nM | Not available | [13] |
Mechanism of Action: Allosteric Inhibition
Both this compound and mepazine function as allosteric inhibitors of MALT1, binding to a pocket at the interface between the caspase-like domain and the third immunoglobulin-like (Ig3) domain.[2][3][10] This binding event displaces a critical tryptophan residue (Trp580), which in turn locks the enzyme in an inactive conformation.[2][3] Although they share a common binding site, the significantly higher potency of this compound suggests a more optimized interaction within this allosteric pocket.
MALT1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for inhibitors like this compound and mepazine. Antigen receptor stimulation leads to the formation of the CBM complex (CARD11-BCL10-MALT1), which is essential for activating downstream signaling cascades.[15][16] MALT1's protease activity is crucial for cleaving substrates that regulate NF-κB activation.[1]
Caption: MALT1 signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize MALT1 inhibitors.
MALT1 Enzymatic Assay (Fluorogenic Cleavage Assay)
This assay directly measures the proteolytic activity of MALT1.[17][18]
-
MALT1 Immunoprecipitation:
-
Cleavage Reaction:
-
Resuspend the beads in a cleavage buffer.
-
Add a fluorogenic MALT1 substrate peptide (e.g., Ac-LRSR-AMC).
-
Incubate at 30°C for a defined period (e.g., 90 minutes).[17]
-
-
Data Acquisition:
-
Measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm for AMC).[17]
-
To determine IC50 values, perform the assay with a serial dilution of the inhibitor (this compound or mepazine).
-
Cellular Assay: NF-κB Reporter Gene Assay
This assay quantifies the effect of MALT1 inhibition on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Jurkat T-cells) in appropriate media.
-
Co-transfect the cells with a NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment and Stimulation:
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow for Evaluating MALT1 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of MALT1 inhibitors.
Caption: Preclinical evaluation workflow for MALT1 inhibitors.
Conclusion
Both this compound and mepazine are valuable research tools for investigating the role of MALT1 in health and disease. The available data clearly indicate that this compound is a significantly more potent inhibitor of MALT1 than mepazine, both in biochemical and cellular assays. Its low nanomolar IC50 value positions it as a highly effective compound for probing MALT1 function. Mepazine, while less potent, has been instrumental in the initial characterization of the allosteric binding site on MALT1 and continues to be used in preclinical studies.[6][8][10][19] The choice between these inhibitors will depend on the specific requirements of the experimental context, with this compound being the preferred option where high potency and selectivity are paramount.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 18. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 19. Inhibition of MALT1 paracaspase by mepazine to decrease proliferation and enhance apoptosis in pancreatic cancer. - ASCO [asco.org]
Benchmarking MLT-748: A Comparative Analysis of MALT1 Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the inhibitory potency of MLT-748 in the context of other published MALT1 inhibitors, supported by experimental data and detailed methodologies.
This guide provides a focused comparison of the half-maximal inhibitory concentration (IC50) of the MALT1 inhibitor, this compound, against a panel of other publicly disclosed MALT1 inhibitors. The data presented is intended to offer researchers a clear, quantitative benchmark of this compound's potency and to provide detailed experimental context for the cited values. All data is summarized for straightforward comparison, and key experimental protocols are outlined to ensure a thorough understanding of the methodologies employed.
MALT1 Inhibitor Potency: A Tabular Comparison
The following table summarizes the reported IC50 values for this compound and other notable MALT1 inhibitors. IC50 values are a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value | Target/Assay |
| This compound | 5 nM [1][2][3][4][5] | MALT1 (allosteric) |
| MLT-985 | 3 nM | MALT1 (allosteric) |
| MALT1-IN-8 | 2 nM[6] | MALT1 protease |
| MALT1-IN-11 | < 10 nM[6] | MALT1 protease |
| MLT-231 | 9 nM | MALT1 (allosteric) |
| MALT1-IN-3 | 0.06 µM (60 nM)[6] | MALT1 protease |
| Mepazine | 0.42 µM & 0.83 µM | GST-MALT1 325-760 & GST-MALT1 full length |
| MI-2 | 5.84 µM[1] | MALT1 |
Understanding MALT1 Signaling
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[7] This complex is crucial for the activation of the NF-κB transcription factor downstream of antigen receptor signaling in lymphocytes.[8] The paracaspase activity of MALT1 is essential for this signaling cascade, making it a compelling therapeutic target in certain lymphomas and autoimmune diseases.[9]
References
- 1. amsbio.com [amsbio.com]
- 2. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of MLT-748: A Guide for Laboratory Professionals
For Immediate Action: In the event of a spill or release of MLT-748, personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. Ensure adequate ventilation and prevent the substance from entering drains or waterways. Spills should be absorbed with an inert material and collected for disposal as hazardous waste.
This document provides essential guidance for the safe and compliant disposal of this compound, a potent and selective allosteric inhibitor of the MALT1 paracaspase. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The following information is intended for researchers, scientists, and drug development professionals actively working with this compound.
Disposal Procedures for this compound
The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with all applicable federal, state, and local regulations. The primary source of detailed safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, thoroughly review the SDS for this compound provided by the supplier (e.g., MedchemExpress, Selleck Chemicals, DC Chemicals). The "Disposal considerations" section (typically Section 13) will provide specific instructions.
-
Characterize the Waste: Determine if the this compound waste is in solid form, in solution, or mixed with other materials. This will dictate the appropriate disposal pathway.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerize and Label:
-
Place all this compound waste in a designated, compatible, and properly sealed hazardous waste container.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any solvents present.
-
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₉H₁₉Cl₂N₉O₃ | Supplier Product Pages |
| Molecular Weight | 492.32 g/mol | Supplier Product Pages |
| Solubility | Soluble in DMSO | Supplier Product Pages |
| Storage Temperature | -20°C (as a solid) | Supplier Product Pages |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the neutralization or deactivation of this compound for disposal purposes. Therefore, the recommended procedure is to treat it as a hazardous chemical waste and dispose of it through a licensed contractor.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's chemical hygiene and hazardous waste management plans for complete and accurate disposal procedures.
Essential Safety and Operational Protocols for Handling MLT-748
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the MALT1 allosteric inhibitor, MLT-748. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound (CAS No. 1832578-30-9) is a potent and selective allosteric inhibitor of MALT1.[1][2] While specific toxicity data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Key Safety Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Signal Word | Warning | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following personal protective equipment to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | Impervious laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical. All laboratory personnel must be familiar with the following first-aid measures.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the standard operating procedure for the safe handling and use of this compound in a laboratory setting.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound before commencing any work.[3]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
-
Compound Handling (Solid Form):
-
All handling of the powdered form of this compound must be conducted within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Weigh the required amount of this compound in a tared, sealed container.
-
-
Solution Preparation:
-
This compound is soluble in DMSO.[4]
-
Add the appropriate solvent to the sealed container with the pre-weighed this compound.
-
Cap the container and mix gently until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealed waste container.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, empty vials) must also be disposed of as hazardous chemical waste.
-
Place all contaminated materials in a designated, sealed waste bag or container within the chemical fume hood.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
